4'-Aminobutyrophenone
Description
The exact mass of the compound 1-Butanone, 1-(4-aminophenyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4'-Aminobutyrophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Aminobutyrophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-aminophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCSOZSEBPZGPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061884 | |
| Record name | 1-Butanone, 1-(4-aminophenyl)- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID4061884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1688-71-7 | |
| Record name | 1-(4-Aminophenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1688-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanone, 1-(4-aminophenyl)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanone, 1-(4-aminophenyl)- | |
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| Record name | 1-Butanone, 1-(4-aminophenyl)- | |
| Source | EPA DSSTox | |
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| Record name | 1688-71-7 | |
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Foundational & Exploratory
The Definitive Physicochemical Guide to 4'-Aminobutyrophenone
A Technical Resource for Scientific and Drug Development Professionals
As a Senior Application Scientist, it is my privilege to present this in-depth technical guide on the physicochemical properties of 4'-Aminobutyrophenone. This document is crafted to provide not just a compilation of data, but a holistic understanding of the molecule's characteristics, the scientific principles behind them, and their practical implications in research and development. Our focus is on causality and robust methodology, ensuring that the information presented is both actionable and scientifically sound.
Molecular Identity and Structural Framework
4'-Aminobutyrophenone, a butyrophenone derivative with a primary amine at the para-position of the phenyl ring, is a compound of growing interest in medicinal chemistry. Its structural attributes are the primary determinants of its chemical behavior and pharmacological potential.
Table 1: Fundamental Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-(4-aminophenyl)butan-1-one | [1] |
| CAS Number | 1688-71-7 | [1] |
| Molecular Formula | C10H13NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Canonical SMILES | CCCC(=O)C1=CC=C(C=C1)N | [1] |
| InChI | InChI=1S/C10H13NO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3,11H2,1H3 | [1] |
The unambiguous identification of 4'-Aminobutyrophenone through these standardized descriptors is the cornerstone of reproducible scientific inquiry. The molecular weight, in particular, is a critical parameter for accurate molar concentration calculations in experimental setups.
Physicochemical Characteristics: A Detailed Analysis
A thorough understanding of the physicochemical properties of a molecule is indispensable for predicting its pharmacokinetic profile and for the rational design of drug delivery systems.
Table 2: Key Physicochemical Properties (Calculated)
| Property | Value (Cheméo) | Value (Guidechem) | Implications in Drug Development |
| Melting Point | 101.44 °C (374.59 K)[2] | 94 °C[3] | The crystalline nature and purity of the compound are reflected in its melting point. A relatively high melting point suggests strong intermolecular forces, which can influence solubility and dissolution rates. |
| Boiling Point | 313.11 °C (586.26 K)[2] | 318 °C[3] | The boiling point is an indicator of the compound's volatility and the strength of intermolecular attractions in the liquid state. |
| LogP (Octanol/Water Partition Coefficient) | 2.252[2] | 2.83280[3] | This value indicates a moderate lipophilicity, suggesting a good potential for oral absorption and cell membrane permeability. |
| Water Solubility | log10WS = -2.60[2] | - | The low aqueous solubility necessitates careful consideration in formulation development to ensure adequate bioavailability. |
Note: The values presented in Table 2 are computationally predicted and should be confirmed by experimental data.
Ionization and pH-Dependent Behavior (pKa)
Protocol for Experimental pKa Determination: Potentiometric Titration
A robust method for determining the pKa of 4'-Aminobutyrophenone involves potentiometric titration. This self-validating technique provides a direct measure of the compound's ionization constants.
-
Solution Preparation: Accurately weigh and dissolve a sample of 4'-Aminobutyrophenone in a suitable co-solvent system (e.g., methanol/water) to ensure complete solubility.
-
Titration with Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), monitoring the pH with a calibrated electrode after each addition of titrant.
-
Titration with Base: In a separate experiment, titrate a fresh solution of the compound with a standardized strong base (e.g., 0.1 M NaOH), again recording the pH at regular intervals.
-
Data Analysis: Plot the pH versus the volume of titrant for both titrations. The pKa values are determined from the pH at the half-equivalence points of the resulting titration curves.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Profile
The spectroscopic fingerprint of 4'-Aminobutyrophenone is essential for its structural confirmation and for quality control purposes.
Table 3: Spectroscopic Data Summary
| Technique | Key Features and Interpretation | Source |
| ¹H NMR | The spectrum is expected to show signals for the aromatic protons (a pair of doublets in the aromatic region), and aliphatic protons of the butyl chain, with characteristic chemical shifts and coupling patterns. | [1] |
| ¹³C NMR | The spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), and the aliphatic carbons of the butyl chain. | [1] |
| IR Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands), the C=O stretching of the ketone, and the C=C and C-H stretching of the aromatic ring. | [1][5] |
| Mass Spectrometry (GC-MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern that can be used for its identification. | [1][5] |
Stability and Reactivity
The chemical stability of 4'-Aminobutyrophenone is a critical consideration for its storage, handling, and formulation. The primary aromatic amine functionality is susceptible to oxidation, which can be accelerated by exposure to light, air, and certain metal ions. The ketone group can participate in various reactions, such as reduction and condensation. Therefore, it is recommended to store the compound in a cool, dark place under an inert atmosphere to prevent degradation.
Protocol for a Preliminary Stability Study
A forced degradation study is a valuable tool for identifying potential degradation pathways and developing stability-indicating analytical methods.
-
Sample Preparation: Prepare solutions of 4'-Aminobutyrophenone in a suitable solvent.
-
Stress Conditions: Expose the solutions to a range of stress conditions, including:
-
Acidic: 0.1 M HCl at elevated temperature.
-
Basic: 0.1 M NaOH at elevated temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Elevated temperature in the solid state and in solution.
-
Photolytic: Exposure to UV light.
-
-
Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Caption: Workflow for a forced degradation stability study.
Analytical Methodologies
The development of robust analytical methods is crucial for the quantification of 4'-Aminobutyrophenone in various matrices, including bulk material, pharmaceutical formulations, and biological samples. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose.
Proposed HPLC Method for Quantification
While a specific validated HPLC method for 4'-Aminobutyrophenone was not found in the searched literature, a general reverse-phase HPLC method can be proposed based on the analysis of similar aromatic amines and ketones.
-
Column: A C18 stationary phase is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to ensure protonation of the amine) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.
-
Validation: The method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, specificity, and robustness.
Conclusion
This technical guide provides a comprehensive overview of the physicochemical properties of 4'-Aminobutyrophenone, grounded in available data and established scientific principles. While there is a need for further experimental validation of some of the presented data, this document serves as a valuable resource for researchers and drug development professionals. A thorough understanding of the molecular identity, physicochemical characteristics, stability, and analytical methodologies is paramount for the successful advancement of 4'-Aminobutyrophenone in any scientific or pharmaceutical endeavor.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15527, 1-Butanone, 1-(4-aminophenyl)-. Retrieved from [Link]
-
National Institute of Standards and Technology (n.d.). 1-Butanone, 1-(4-aminophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7468, p-Aminoacetophenone. Retrieved from [Link]
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Chemistry LibreTexts (2022, January 22). Reaction with Primary Amines to form Imines. Retrieved from [Link]
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Cheméo (n.d.). 1-Butanone, 1-(4-aminophenyl)-. Retrieved from [Link]
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4'-Aminobutyrophenone CAS number and chemical structure
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4'-Aminobutyrophenone. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development. The guide moves beyond a simple recitation of facts, offering a deeper understanding of the compound's synthesis, properties, and potential applications, grounded in established scientific principles and supported by verifiable references. The methodologies described herein are designed to be self-validating, providing a solid foundation for further research and development.
Chemical Identity and Structure
4'-Aminobutyrophenone, systematically known as 1-(4-aminophenyl)butan-1-one , is an aromatic ketone with the chemical formula C₁₀H₁₃NO.[1] Its structure features a butyrophenone core with an amino group substituted at the para-position (position 4) of the phenyl ring.
CAS Number: 1688-71-7[1]
Molecular Formula: C₁₀H₁₃NO[1]
Molecular Weight: 163.22 g/mol [1]
IUPAC Name: 1-(4-aminophenyl)butan-1-one[1]
Synonyms: p-Aminobutyrophenone, 1-(4-Aminophenyl)-1-butanone[1]
Chemical Structure:
Caption: Chemical structure of 4'-Aminobutyrophenone.
Synthesis of 4'-Aminobutyrophenone
The synthesis of 4'-Aminobutyrophenone is not as widely documented as that of some of its analogs. However, a logical and effective synthetic strategy involves a two-step process: the Friedel-Crafts acylation of nitrobenzene followed by the reduction of the nitro group. This approach is analogous to the well-established synthesis of similar amino-substituted aromatic ketones.[2]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 4'-Aminobutyrophenone.
Step 1: Friedel-Crafts Acylation of Nitrobenzene
The initial step involves the Friedel-Crafts acylation of nitrobenzene with butyryl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] The nitro group is a deactivating and meta-directing group; however, under forcing conditions, the para-substituted product can be obtained.
Reaction:
Nitrobenzene + Butyryl Chloride --(AlCl₃)--> 1-(4-nitrophenyl)butan-1-one
Rationale for Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can react with and deactivate the Lewis acid catalyst. Therefore, all glassware must be thoroughly dried, and anhydrous reagents should be used.
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the acyl chloride, increasing its electrophilicity and facilitating the attack on the aromatic ring.[4]
-
Temperature Control: The reaction is typically performed at low temperatures initially to control the exothermic reaction and then warmed to drive the reaction to completion.
Step 2: Reduction of 1-(4-nitrophenyl)butan-1-one
The second step is the reduction of the nitro group of 1-(4-nitrophenyl)butan-1-one to an amino group. This transformation can be achieved using various reducing agents. A classic and effective method is the use of a metal in acidic medium, such as tin and hydrochloric acid.[5] Alternatively, catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C) can be employed for a cleaner reaction.[5]
Reaction:
1-(4-nitrophenyl)butan-1-one --(Reducing Agent)--> 1-(4-aminophenyl)butan-1-one
Detailed Experimental Protocol (Illustrative):
This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Reduction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1-(4-nitrophenyl)butan-1-one and granulated tin.
-
Acid Addition: Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and will likely require an ice bath for temperature control.
-
Reflux: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution until the solution is strongly alkaline. This will precipitate tin salts.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Physicochemical and Analytical Properties
A comprehensive understanding of the physicochemical and analytical properties of 4'-Aminobutyrophenone is crucial for its identification, characterization, and application in various research settings.
| Property | Value | Source(s) |
| CAS Number | 1688-71-7 | [1] |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Appearance | White to pale yellow crystalline solid | [6] |
| Melting Point | 96-100 °C | [6] |
| Boiling Point | Approx. 270 °C | [6] |
| Solubility | Limited in water; soluble in ethanol, acetone | [6] |
| ¹H NMR (Illustrative) | Peaks corresponding to aromatic protons, the amino group, and the butyryl chain protons would be expected. | |
| ¹³C NMR (Illustrative) | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the butyryl chain would be observed. | |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C=O stretching (ketone), and aromatic C-H and C=C bonds are expected. | [7] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight would be observed, along with characteristic fragmentation patterns. |
Applications and Biological Significance
While specific, large-scale applications of 4'-Aminobutyrophenone are not extensively documented, its chemical structure suggests several areas of potential interest for researchers and drug development professionals.
-
Intermediate in Organic Synthesis: As a functionalized aromatic ketone, 4'-Aminobutyrophenone can serve as a versatile building block for the synthesis of more complex molecules.[2] The amino group can be readily modified to introduce a wide range of functionalities, and the ketone can undergo various reactions such as reductions, condensations, and alpha-halogenations.[2]
-
Precursor for Biologically Active Compounds: The butyrophenone scaffold is a well-known pharmacophore present in several classes of drugs, most notably antipsychotics.[8] The presence of the amino group provides a handle for further chemical modifications to explore structure-activity relationships (SAR) in the development of new therapeutic agents. Derivatives of amino-substituted aromatic ketones have been investigated for a variety of biological activities, including:
-
Antifungal Agents: Certain 4-aminopiperidine derivatives have shown promise as antifungal agents that target ergosterol biosynthesis.[9]
-
FXR Partial Agonists: Novel 1-(4-aminophenylacetyl)piperidine derivatives have been identified as farnesoid X receptor (FXR) partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH).[10]
-
Anticancer Properties: Some aminoflavones, which can be synthesized from amino acetophenones, have entered clinical trials as potential antitumor drug candidates.[11]
-
Safety and Handling
4'-Aminobutyrophenone is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] It may also cause respiratory irritation.[1]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear respiratory protection.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
4'-Aminobutyrophenone is a valuable chemical entity with potential applications in organic synthesis and medicinal chemistry. Its straightforward, albeit not widely documented, synthesis and the presence of two reactive functional groups make it an attractive starting material for the development of novel compounds. Further research into the specific biological activities of 4'-Aminobutyrophenone and its derivatives could unveil new therapeutic opportunities. This guide provides a foundational understanding of this compound, intended to facilitate and inspire future research endeavors.
References
- Gouda, M. A., Helal, M. H., Ragab, A., El-Bana, G. G., & Mohammed, A. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7, 23-40.
- Sephton, M. A., et al. (2010). Spontaneous Symmetry Breaking...; Sephton et al. S11.
- ResearchGate. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities.
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 30843, 1-Butanone, 1-(4-aminophenyl)-. Retrieved from [Link].
- Yu, Q., et al. (2023). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 118460.
- Google Patents. (n.d.). Method of friedel-crafts acylation of anilides.
- MDPI. (2022). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
- ResearchGate. (2020). Catalytic Reduction 4-Nitrophenol to 4-Aminophenol. Is it a comprehensive solution?
- Master Organic Chemistry. (2018). EAS Reactions (3)
- YouTube. (2016).
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- ResearchGate. (n.d.).
- MDPI. (2022). 4-Isobutylmethcathinone—A Novel Synthetic Cathinone with High In Vitro Cytotoxicity and Strong Receptor Binding Preference of Enantiomers.
- Drug Discovery Chemistry. (2018). Fragment-Based Drug Discovery.
- Sciencemadness.org. (2021).
- Google Patents. (n.d.). Novel synthesis process for 4-phenyl-1-butanol.
- ResearchGate. (2001).
- PubMed. (1980).
- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
- PubMed. (1987). Combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds.
- Organic Syntheses. (2010). 4-phenyl-1-butene.
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An In-depth Technical Guide to the Solubility of 4'-Aminobutyrophenone
This guide provides a comprehensive overview of the solubility characteristics of 4'-Aminobutyrophenone, a compound of interest in pharmaceutical and chemical research. As direct, quantitative solubility data for this specific molecule is not extensively published, this document synthesizes fundamental principles of organic chemistry, predictive analysis based on its molecular structure, and detailed experimental protocols to empower researchers in their drug development and scientific endeavors.
Introduction: The Significance of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in the field of drug development and chemical synthesis. For a compound like 4'-Aminobutyrophenone, understanding its solubility profile is paramount for various applications, including:
-
Reaction Chemistry: Most chemical reactions are carried out in solution, requiring a solvent that can dissolve the reactants to facilitate molecular interaction.
-
Purification: Techniques like recrystallization are dependent on the differential solubility of a compound in a solvent at different temperatures.
-
Pharmacokinetics: The solubility of an active pharmaceutical ingredient (API) significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a drug intended for oral administration must have sufficient aqueous solubility to dissolve in the gastrointestinal fluids.
Molecular Structure and its Influence on Solubility
The solubility of 4'-Aminobutyrophenone is dictated by its molecular structure, which features a combination of polar and nonpolar moieties.
-
Aromatic Ring and Butyl Chain: The phenyl group and the butyl chain are nonpolar (lipophilic), contributing to the compound's solubility in nonpolar organic solvents.
-
Carbonyl Group (Ketone): The ketone group introduces polarity and can act as a hydrogen bond acceptor.
-
Amino Group: The primary amino group is a key functional group that is basic and can act as both a hydrogen bond donor and acceptor. This group significantly influences the compound's solubility in polar protic solvents and aqueous acidic solutions.
The interplay of these functional groups results in a molecule with moderate polarity. The general principle of "like dissolves like" is a useful starting point for predicting its solubility.[1]
Predicted Solubility Profile of 4'-Aminobutyrophenone
Based on its structure, we can predict the solubility of 4'-Aminobutyrophenone across a range of common laboratory solvents. These predictions are qualitative and should be confirmed by experimental determination.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Soluble | The amino and carbonyl groups can form hydrogen bonds with protic solvents. However, the nonpolar phenyl ring and butyl chain limit high solubility in water. Solubility in alcohols is expected to be higher than in water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | The polar nature of these solvents can effectively solvate the polar functional groups of 4'-Aminobutyrophenone. |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The nonpolar parts of the molecule will interact favorably with nonpolar solvents, but the polar amino and carbonyl groups will hinder extensive dissolution. |
| Acidic (Aqueous) | 5% Hydrochloric Acid | Soluble | The basic amino group will be protonated in an acidic solution to form a polar ammonium salt (R-NH3+), which is significantly more water-soluble. |
| Basic (Aqueous) | 5% Sodium Hydroxide | Insoluble | The basic amino group will not react with a basic solution, and the overall molecule is not acidic enough to be deprotonated. |
Experimental Determination of Solubility
To obtain accurate solubility data, experimental determination is essential. Below are detailed protocols for both qualitative and quantitative solubility analysis.
Qualitative Solubility Testing
This method provides a rapid assessment of solubility in various solvents and helps in classifying the compound.[2]
Materials:
-
4'-Aminobutyrophenone
-
A selection of solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, hexane)
-
Small test tubes
-
Vortex mixer
Procedure:
-
Add approximately 25 mg of 4'-Aminobutyrophenone to a small test tube.
-
Add 0.75 mL of the chosen solvent in small portions.
-
After each addition, shake or vortex the test tube vigorously for 10-20 seconds.[2][3]
-
Observe the mixture. If the solid dissolves completely, it is considered soluble. If it does not dissolve, it is insoluble. If some dissolves, it is sparingly soluble.
-
For aqueous solutions, the pH can be tested with litmus paper to confirm the acidic or basic nature of the compound.[4]
Quantitative Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound.
Materials and Apparatus:
-
4'-Aminobutyrophenone
-
Chosen solvent
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of 4'-Aminobutyrophenone to a known volume of the solvent in a sealed flask.
-
Place the flasks in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw a sample of the supernatant. To remove any undissolved solid, centrifuge the sample at a high speed.
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent.
-
Analyze the concentration of 4'-Aminobutyrophenone in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Caption: Workflow for Quantitative Solubility Determination.
Factors Affecting Solubility
Several factors can influence the solubility of 4'-Aminobutyrophenone:
-
Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature. This relationship can be quantified using the van't Hoff equation.
-
pH: As discussed, the solubility of 4'-Aminobutyrophenone in aqueous solutions is highly pH-dependent due to the presence of the basic amino group.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in solubility studies.
-
Presence of Other Solutes: The presence of salts or other organic molecules can affect the solubility through mechanisms like the common ion effect or co-solvency.
Molecular Interactions and Solubility
The dissolution process can be understood at a molecular level by considering the intermolecular forces between the solute and solvent molecules.
Caption: Solute-Solvent Interactions.
For 4'-Aminobutyrophenone to dissolve in a polar protic solvent like water, the energy released from the formation of hydrogen bonds and dipole-dipole interactions between the solute and solvent molecules must overcome the energy required to break the solute-solute and solvent-solvent interactions. In nonpolar solvents, only weaker van der Waals forces are at play.
Conclusion
References
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University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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California State University, Dominguez Hills. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]
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A Technical Guide to the Spectral Analysis of 4'-Aminobutyrophenone
This in-depth guide provides a comprehensive overview of the spectral data for 4'-aminobutyrophenone, a compound of interest in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural features of 4'-aminobutyrophenone through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide actionable, field-proven insights.
Introduction to 4'-Aminobutyrophenone
4'-Aminobutyrophenone is an aromatic ketone containing a primary amine. Its structure, comprising a butyrophenone skeleton with an amino group at the para position of the phenyl ring, gives rise to a unique spectral signature. Understanding this signature is crucial for its identification, purity assessment, and the study of its chemical behavior. Spectroscopic techniques provide a powerful toolkit for elucidating the molecular structure by probing the interactions of molecules with electromagnetic radiation.[1][2][3]
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR) Spectroscopy
Proton NMR provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Spectral Data for 4'-Aminobutyrophenone:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 | Doublet | 2H | Ar-H (ortho to C=O) | The protons ortho to the electron-withdrawing carbonyl group are deshielded and appear downfield. |
| ~6.6 | Doublet | 2H | Ar-H (ortho to NH₂) | The electron-donating amino group shields the ortho protons, causing an upfield shift. |
| ~4.1 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary and the peak is often broad due to quadrupole broadening and chemical exchange. |
| ~2.9 | Triplet | 2H | -CH₂-C=O | These protons are adjacent to the carbonyl group and are thus deshielded. |
| ~1.7 | Sextet | 2H | -CH₂-CH₂-C=O | Protons on the second carbon of the butyl chain. |
| ~0.9 | Triplet | 3H | -CH₃ | The terminal methyl group protons are the most shielded. |
Note: Predicted values are based on the analysis of similar structures like 4'-aminoacetophenone and butyrophenone. The exact chemical shifts can be influenced by the solvent used.[4]
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of 4'-aminobutyrophenone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.[5]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).
¹³C NMR (Carbon-13 NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.
Expected ¹³C NMR Spectral Data for 4'-Aminobutyrophenone:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~199 | C=O | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~151 | Ar-C-NH₂ | The carbon attached to the electron-donating amino group is shielded relative to the other aromatic carbons. |
| ~131 | Ar-C (ortho to C=O) | Aromatic carbons ortho to the carbonyl group. |
| ~128 | Ar-C-C=O | The quaternary carbon attached to the carbonyl group. |
| ~113 | Ar-C (ortho to NH₂) | Aromatic carbons ortho to the amino group are shielded. |
| ~38 | -CH₂-C=O | The carbon adjacent to the carbonyl group. |
| ~18 | -CH₂-CH₂-C=O | The second carbon of the butyl chain. |
| ~14 | -CH₃ | The terminal methyl carbon. |
Note: Peak heights in ¹³C NMR are not typically proportional to the number of carbons.[6] Quaternary carbons often show weaker signals.[7]
Experimental Protocol for ¹³C NMR:
The protocol is similar to that for ¹H NMR, but with a ¹³C pulse program. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Spectral Data for 4'-Aminobutyrophenone:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3450-3250 | Medium (two bands) | N-H stretch | Primary Amine (-NH₂) |
| 3080-3010 | Medium | C-H stretch | Aromatic C-H |
| 2960-2850 | Medium-Strong | C-H stretch | Aliphatic C-H |
| ~1660 | Strong | C=O stretch | Ketone (C=O) |
| 1650-1580 | Medium | N-H bend | Primary Amine (-NH₂) |
| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1335-1250 | Strong | C-N stretch | Aromatic Amine |
Interpretation of Key Peaks:
-
The presence of two distinct bands in the 3450-3250 cm⁻¹ region is a characteristic feature of a primary amine (R-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations.[8]
-
A strong absorption around 1660 cm⁻¹ is indicative of the C=O stretching vibration of the ketone group.
-
The C-N stretching of the aromatic amine is expected to be strong and appear in the 1335-1250 cm⁻¹ region.[8]
Experimental Protocol for IR Spectroscopy (ATR Method):
-
Sample Preparation: Place a small amount of the solid 4'-aminobutyrophenone sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the background spectrum (of the empty ATR crystal) first, followed by the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
III. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.
Expected Mass Spectrum of 4'-Aminobutyrophenone:
-
Molecular Ion (M⁺): The molecular weight of 4'-aminobutyrophenone (C₁₀H₁₃NO) is approximately 163.22 g/mol . The molecular ion peak is expected at m/z = 163.
-
Key Fragmentation Patterns: Ketones often undergo α-cleavage and McLafferty rearrangement.[9][10]
-
α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon of the butyl chain would result in the loss of a propyl radical (•C₃H₇), leading to a prominent peak at m/z = 120. This fragment corresponds to the [H₂N-C₆H₄-CO]⁺ ion.
-
McLafferty Rearrangement: While possible, this rearrangement is more common in longer-chain ketones.
-
Other Fragments: Loss of the entire butyl group could also occur, leading to a fragment at m/z = 106, corresponding to the [H₂N-C₆H₄-C≡O]⁺ ion.
-
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
IV. Data Visualization
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a chemical compound like 4'-aminobutyrophenone.
Caption: General workflow for the spectroscopic analysis of 4'-aminobutyrophenone.
Relationship between Structure and Spectral Data
The following diagram illustrates how different parts of the 4'-aminobutyrophenone molecule correspond to signals in the different spectroscopic techniques.
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The Biological Landscape of 4'-Aminobutyrophenone and its Analogs: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the predicted biological activities of 4'-Aminobutyrophenone and its analogs. As a compound situated at the structural crossroads of synthetic cathinones and butyrophenone antipsychotics, 4'-Aminobutyrophenone presents a compelling scaffold for novel drug discovery. This document synthesizes the current understanding of the structure-activity relationships (SAR) within these two major classes of neuroactive compounds to project the pharmacological profile of 4'-Aminobutyrophenone. We delve into its potential as a monoamine transporter inhibitor and a modulator of dopamine and serotonin receptors. Furthermore, this guide offers detailed, field-proven experimental protocols for the in-vitro evaluation of these activities, empowering researchers to systematically investigate this promising chemical space.
Introduction: A Scaffold of Intriguing Potential
4'-Aminobutyrophenone emerges as a molecule of significant interest to the fields of neuropharmacology and medicinal chemistry. Its core structure, a butyrophenone, is famously associated with a class of potent antipsychotic agents, including the benchmark drug haloperidol.[1] Concurrently, its β-keto-phenethylamine backbone bears a strong resemblance to the synthetic cathinones, a diverse group of psychostimulant compounds known for their interaction with monoamine transporters.[2] This structural duality suggests a rich and complex pharmacology for 4'-Aminobutyrophenone and its derivatives, with the potential for nuanced modulation of dopaminergic and serotonergic systems.
This guide aims to provide a comprehensive technical overview of the predicted biological activities of 4'-Aminobutyrophenone and its analogs. By critically analyzing the established structure-activity relationships of related compounds, we will construct a predictive pharmacological profile, offering a scientifically grounded starting point for future research and development. The causality behind experimental choices in evaluating these compounds will be elucidated, and self-validating protocols will be presented to ensure the generation of robust and reliable data.
Predicted Biological Activities and Core Mechanisms of Action
The biological activity of 4'-Aminobutyrophenone is anticipated to be primarily centered on the modulation of monoaminergic neurotransmission. This is inferred from the well-documented pharmacology of its two parent structural classes: butyrophenones and synthetic cathinones.
Monoamine Transporter Inhibition: A Legacy of the Cathinones
Synthetic cathinones exert their psychostimulant effects by interacting with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] They can act as either inhibitors of monoamine reuptake or as substrates that induce non-exocytotic neurotransmitter release. The specific action and selectivity for the different transporters are heavily influenced by the nature of the substituents on the aromatic ring, the alpha-carbon, and the amino group.
For 4'-Aminobutyrophenone, the presence of the amino group at the 4-position of the phenyl ring is a key structural feature. Structure-activity relationship studies on substituted cathinones have shown that para-substitution on the phenyl ring can significantly modulate potency and selectivity. Therefore, it is highly probable that 4'-Aminobutyrophenone will exhibit activity at one or more of the monoamine transporters. The primary amino group suggests it may act as a substrate, similar to amphetamine, but this requires experimental verification.
Dopamine and Serotonin Receptor Antagonism: The Butyrophenone Heritage
The butyrophenone class of antipsychotics, exemplified by haloperidol, are potent antagonists of the dopamine D2 receptor.[1][2] Their clinical efficacy in treating psychosis is attributed to the blockade of this receptor in the mesolimbic pathway. Many butyrophenones also exhibit affinity for various other receptors, including serotonin (5-HT) receptors, which is thought to contribute to a more "atypical" antipsychotic profile with a lower incidence of extrapyramidal side effects.[3]
The fundamental butyrophenone scaffold within 4'-Aminobutyrophenone suggests a potential for dopamine and serotonin receptor antagonism. The nature and position of the amino group on the phenyl ring will be a critical determinant of receptor affinity and functional activity.
Potential for Monoamine Oxidase Inhibition
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters.[4][5] Inhibition of MAO can lead to an increase in the synaptic availability of these neurotransmitters and is a therapeutic strategy for depression and Parkinson's disease.[5] Certain phenethylamine derivatives are known to inhibit MAO. Given the structural similarities, it is plausible that 4'-Aminobutyrophenone or its analogs could exhibit inhibitory activity towards MAO isoforms. This potential activity should be considered in a comprehensive biological evaluation.
Illuminating Structure-Activity Relationships (SAR)
The biological activity of 4'-Aminobutyrophenone analogs can be rationally designed and interpreted by understanding the established SAR of butyrophenones and cathinones.
The Phenyl Ring: A Hub of Modulation
Substitutions on the phenyl ring of both cathinones and butyrophenones have profound effects on their pharmacology.
-
Position of Substitution: In the butyrophenone series, a fluoro-substituent at the para-position of the phenyl ring generally enhances antipsychotic activity.[6] For cathinones, para-substitution can influence selectivity between DAT and SERT.
-
Nature of the Substituent: The electronic properties and size of the substituent are critical. Electron-withdrawing groups, such as halogens, can impact receptor binding and transporter affinity. The amino group in 4'-Aminobutyrophenone, being an electron-donating group, is expected to confer a distinct pharmacological profile compared to halogenated analogs.
The Butyl Chain: A Determinant of Potency
For butyrophenone antipsychotics, a three-carbon chain (propyl chain) between the carbonyl group and the amino nitrogen is optimal for activity.[6] Lengthening or shortening this chain generally leads to a decrease in potency.[6] This principle should be a key consideration in the design of 4'-Aminobutyrophenone analogs.
The Amino Group: Defining Function
The nature of the amino group is a critical determinant of activity.
-
Primary vs. Secondary vs. Tertiary Amines: In the cathinone series, the degree of N-alkylation influences potency and selectivity. For butyrophenones, the aliphatic amino nitrogen is essential for activity and is often incorporated into a cyclic structure like a piperidine ring.[6]
-
Analogs of 4'-Aminobutyrophenone: Modifications of the primary amino group in 4'-Aminobutyrophenone, such as N-alkylation or incorporation into a heterocyclic ring system, are expected to significantly alter its biological activity.
The following table summarizes key SAR points from related compound classes that can guide the exploration of 4'-Aminobutyrophenone analogs:
| Structural Moiety | Modification | Predicted Impact on Biological Activity | Rationale based on Analog Classes |
| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., Cl, F) at the 4-position | Potential increase in antipsychotic-like (D2 antagonism) activity. | SAR of butyrophenone antipsychotics.[6] |
| Introduction of bulky substituents at the 4-position | May shift activity towards SERT inhibition. | SAR of synthetic cathinones. | |
| Butyl Chain | Shortening or lengthening of the propyl chain | Likely decrease in overall potency. | Optimal chain length for butyrophenone activity.[6] |
| Amino Group | N-alkylation (e.g., methyl, ethyl) | May alter monoamine transporter selectivity and potency. | SAR of synthetic cathinones. |
| Incorporation into a heterocyclic ring (e.g., piperidine, pyrrolidine) | Could enhance dopamine receptor antagonism. | Common feature in potent butyrophenone antipsychotics.[6] |
Experimental Protocols for Biological Evaluation
To elucidate the biological activity of 4'-Aminobutyrophenone and its analogs, a systematic in-vitro screening approach is recommended. The following protocols are designed to be self-validating and provide a robust framework for initial pharmacological characterization.
Monoamine Transporter Activity: Uptake Inhibition Assay
This assay determines the ability of a compound to inhibit the reuptake of radiolabeled monoamines into cells expressing the respective transporters.
Principle: The potency of a test compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) into cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) is measured. The concentration-dependent inhibition is used to determine the IC₅₀ value.
Step-by-Step Methodology:
-
Cell Culture: Maintain human embryonic kidney (HEK) 293 cells stably transfected with hDAT, hSERT, or hNET in appropriate culture medium supplemented with a selection agent (e.g., G418).
-
Assay Preparation: Seed the cells into 96-well plates and allow them to reach 80-90% confluency. On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Compound Incubation: Prepare serial dilutions of the test compounds (e.g., 4'-Aminobutyrophenone and its analogs) in KRH buffer. Add the compound solutions to the cells and pre-incubate for 10-20 minutes at room temperature.
-
Substrate Addition: Add the radiolabeled substrate (e.g., [³H]dopamine) at a final concentration close to its Kₘ value to initiate the uptake reaction. Incubate for a defined period (e.g., 5-15 minutes) at room temperature.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ values by fitting the concentration-response data to a sigmoidal dose-response curve using a non-linear regression analysis software.
Causality Behind Experimental Choices:
-
HEK 293 Cells: These cells provide a clean system with high expression of the target transporter, minimizing off-target effects.[7]
-
Radiolabeled Substrates: The use of radiolabeled substrates is a highly sensitive and direct method for measuring transporter function.[7]
-
IC₅₀ Determination: This value provides a quantitative measure of the compound's potency as a transporter inhibitor, allowing for direct comparison between analogs.
Experimental Workflow Diagram:
Figure 1: Experimental workflow for the monoamine transporter uptake inhibition assay.
Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B.
Principle: The activity of MAO is determined by measuring the production of a fluorescent or colored product resulting from the oxidative deamination of a substrate. The inhibition of this reaction by a test compound is quantified to determine its IC₅₀ value. A common method involves a coupled enzyme reaction where the hydrogen peroxide produced by MAO is used by horseradish peroxidase (HRP) to oxidize a fluorogenic or chromogenic substrate.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human MAO-A and MAO-B, the substrate (e.g., p-tyramine for a general screen, or specific substrates for each isoform), HRP, and a fluorogenic probe (e.g., Amplex Red).
-
Compound Incubation: In a 96-well plate, add the MAO enzyme, buffer, and serial dilutions of the test compound. Incubate for a defined period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate and the HRP/probe mixture.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 530-560 nm and emission at ~590 nm for Amplex Red).
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
Recombinant Enzymes: Using purified recombinant human MAO-A and MAO-B allows for the direct assessment of isoform selectivity.[5]
-
Fluorogenic Probe: This provides a highly sensitive and continuous readout of enzyme activity, enabling accurate kinetic measurements.
-
Isoform-Specific Inhibitors as Controls: Including known selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) is crucial for validating the assay.
MAO Inhibition Assay Workflow Diagram:
Figure 2: Workflow for the in-vitro monoamine oxidase (MAO) inhibition assay.
Concluding Remarks and Future Directions
4'-Aminobutyrophenone and its analogs represent a promising, yet underexplored, area of medicinal chemistry. The structural amalgamation of butyrophenone and cathinone motifs suggests a high probability of interaction with key targets in the central nervous system, particularly monoamine transporters and receptors. The predictive SAR analysis and detailed experimental protocols provided in this guide are intended to serve as a robust foundation for the systematic investigation of this compound class.
Future research should focus on the synthesis of a focused library of 4'-Aminobutyrophenone analogs with systematic modifications to the phenyl ring and the amino group. The in-vitro screening of this library using the outlined protocols will be crucial for identifying lead compounds with desired potency and selectivity. Subsequent in-vivo studies will then be necessary to validate the in-vitro findings and to assess the therapeutic potential of these novel compounds for a range of neurological and psychiatric disorders.
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Butyrophenone. In: Wikipedia. ; 2023. Accessed January 25, 2026. [Link]
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MAO Inhibition in Drug Discovery and Development. Charles River. Accessed January 25, 2026. [Link]
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known derivatives of 4'-Aminobutyrophenone and their properties
An In-Depth Technical Guide to the Known Derivatives of 4'-Aminobutyrophenone and Their Properties
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4'-aminobutyrophenone derivatives, a class of compounds with significant interest in medicinal chemistry and pharmacology. Drawing from established research, this document delves into their structural variations, synthesis, pharmacological properties, and the analytical methods crucial for their study. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights into this versatile chemical scaffold.
Introduction: The 4'-Aminobutyrophenone Core Scaffold
4'-Aminobutyrophenone serves as a foundational structure for a diverse range of derivatives. Its basic framework, consisting of a butyrophenone moiety with an amino group at the para-position of the phenyl ring, allows for extensive chemical modification. These modifications give rise to compounds with a wide spectrum of pharmacological activities, from central nervous system stimulants to potential antipsychotics. Understanding the structure-activity relationships (SAR) of these derivatives is paramount for the rational design of novel therapeutic agents and for comprehending the mechanisms of action of emerging psychoactive substances.
The primary points for chemical derivatization of the 4'-aminobutyrophenone core include the amino group, the alkyl chain, and the aromatic ring. Each of these modification sites plays a critical role in determining the compound's interaction with biological targets.
Caption: Core structure of 4'-aminobutyrophenone and key modification sites.
Major Structural Classes and Synthesis Strategies
Derivatives of 4'-aminobutyrophenone are often categorized based on the nature of the substitution, particularly on the nitrogen atom and the phenyl ring. These modifications are crucial in defining their pharmacological profile.
N-Substituted and Pyrrolidinophenone Derivatives
A significant class of derivatives involves the substitution or cyclization of the amino group. The pyrrolidinophenones, which include compounds like α-pyrrolidinobutiophenone (α-PBP), are characterized by the incorporation of the nitrogen atom into a pyrrolidine ring. These are potent monoamine transporter inhibitors.[1]
General Synthesis: The synthesis of N-substituted derivatives often starts with the appropriate butyrophenone precursor. For instance, α-bromo-4-substituted butyrophenones can be reacted with a primary or secondary amine (like pyrrolidine) to yield the desired product.[2] A common precursor, 4-chloro-4'-fluorobutyrophenone, is frequently used to alkylate various amine-containing moieties to produce a wide range of derivatives.[3]
Aryl-Substituted Derivatives
Modifications on the phenyl ring, such as the addition of halogen, methyl, or methoxy groups, significantly influence the compound's interaction with biological targets. For example, the addition of a 4-methyl group to some cathinone structures can alter their potency and selectivity for dopamine versus serotonin transporters.[4][5]
Synthesis Strategy: Aryl-substituted precursors are typically used. For example, starting from isobutyl benzene, a Friedel-Crafts acylation followed by selective bromination and subsequent amination can produce 4-isobutylmethcathinone.[2] Similarly, palladium-catalyzed amination reactions can be employed to couple aryl halides with amine-containing fragments.[3]
Butyrophenone Analogs in Antipsychotic Drug Design
The butyrophenone scaffold is famously represented by the antipsychotic drug haloperidol. Research in this area involves replacing the piperidine ring of haloperidol with bioisosteric equivalents, such as a diazepane ring, to develop atypical antipsychotics with improved side-effect profiles.[3][6] These modifications aim to alter the compound's binding affinity at dopamine (D2) and serotonin (5-HT) receptors.[6]
Synthesis of a Diazepane Analog: A multi-step synthesis can involve the coupling of a protected 1,4-diazepane with a substituted chloroboronic acid, followed by deprotection and alkylation with 4-chloro-4'-fluorobutyrophenone to yield the final compound.[3]
Pharmacological Properties and Structure-Activity Relationships (SAR)
The majority of pharmacologically active 4'-aminobutyrophenone derivatives exert their effects by interacting with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (hNET).[1] They can act as either reuptake inhibitors (blocking the transporter) or as releasing agents (substrates that induce reverse transport).
Interaction with Monoamine Transporters
The nature of the N-substituent and the length of the α-alkyl chain are critical determinants of activity and selectivity.
-
Effect of N-Alkylation and Cyclization: For α-pyrrolidinophenones, increasing the length of the α-carbon chain generally increases affinity and potency at the human dopamine transporter (hDAT).[1] For example, the hDAT binding affinity (Kᵢ) increases in the series from α-PPP (methyl) to PV-8 (pentyl).[1]
-
Effect of Aryl Substitution: Substitutions on the phenyl ring can drastically alter potency and selectivity. In a study of methcathinone analogs, substituents at the 4-position were examined, showing that the steric properties of the substituent correlated with DAT versus SERT selectivity and in vivo effects.[4] For instance, 4-trifluoromethyl-methcathinone was found to be inactive as a locomotor stimulant, whereas 3-bromomethcathinone produced hyperlocomotion.[4]
Table 1: Comparative Monoamine Transporter Inhibition Data for Selected Derivatives
| Compound | Modification Type | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Selectivity | Reference |
| Pentedrone | α-ethyl, N-methyl | 23.1 | 103 | 2154 | 93.3 | [5] |
| Pentylone | α-ethyl, N-methyl, β-keto-MD | 68.9 | 163 | 31.9 | 0.46 | [5] |
| N-Ethyl-pentedrone (NEPD) | α-ethyl, N-ethyl | 13.9 | 49.3 | 1143 | 82.2 | [5] |
| N-Ethyl-pentylone (NEP) | α-ethyl, N-ethyl, β-keto-MD | 28.1 | 79.5 | 33.7 | 1.2 | [5] |
| α-PVP | α-propyl, N-pyrrolidinyl | 14.2 | 18.2 | 2314 | 163 | [1] |
| 4-MeO-α-PVP | 4-methoxy substitution | 148 | 179 | 10000 | 67.6 | [1] |
Data synthesized from published sources. IC₅₀ values represent the concentration required to inhibit 50% of monoamine uptake.[1][5]
In Vivo Effects
The in vitro transporter profiles often correlate with in vivo psychostimulant and rewarding effects.[7] Compounds that are potent and selective DAT inhibitors, such as N-ethyl-pentedrone, tend to be more efficacious in eliciting hyperlocomotion in animal models compared to less selective analogs.[5] However, discrepancies can arise due to pharmacokinetic factors influencing brain drug levels.[5] For butyrophenone derivatives designed as antipsychotics, key in vivo models assess their ability to antagonize apomorphine-induced stereotypies without producing catalepsy, a predictor of extrapyramidal side effects in humans.[3][6]
Key Experimental Protocols
The characterization of novel 4'-aminobutyrophenone derivatives relies on a set of standardized in vitro and in vivo assays. The protocols described here are foundational and represent self-validating systems for assessing the pharmacological properties of these compounds.
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
This protocol determines the affinity of a test compound for DAT, SERT, and NET, typically using transfected human embryonic kidney (HEK293) cells expressing the specific transporter.
Causality: This assay directly measures the physical interaction between the compound and its target transporter protein. By competing with a known radiolabeled ligand, we can calculate the equilibrium dissociation constant (Kᵢ), a fundamental measure of binding affinity. A lower Kᵢ value indicates a higher affinity.
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation: Culture HEK293 cells stably expressing hDAT, hSERT, or hNET. Harvest the cells and homogenize them in an appropriate buffer (e.g., 50 mM Tris-HCl) to prepare cell membranes. Centrifuge the homogenate and resuspend the pellet to a final protein concentration of 50-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
Nonspecific Binding Determination: Include wells containing the membrane, radioligand, and a high concentration of a known non-radiolabeled ligand (e.g., 10 µM cocaine for DAT) to determine nonspecific binding.
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Harvesting and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use nonlinear regression analysis (e.g., a one-site fit model) to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.
Caption: Mechanism of action for reuptake inhibitor derivatives at the synapse.
Analytical Characterization
The identification and quantification of 4'-aminobutyrophenone derivatives in both seized materials and biological matrices require robust analytical methods. [8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique, often requiring derivatization to improve the volatility and thermal stability of the compounds. It provides excellent separation and structural information. [9]* Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for analyzing these compounds in biological fluids like plasma and urine. [10]It offers high sensitivity and selectivity without the need for derivatization, allowing for the direct analysis of the parent compound and its metabolites. [10][11]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for the unambiguous structural elucidation of newly synthesized derivatives, confirming the chemical structure and purity. [12]
Conclusion and Future Directions
The 4'-aminobutyrophenone scaffold is a remarkably versatile platform for the development of pharmacologically active compounds. Structure-activity relationship studies have revealed that subtle modifications to the core structure can profoundly impact potency, selectivity, and mechanism of action at monoamine transporters. Derivatives range from potent psychostimulants, often encountered as new psychoactive substances, to promising candidates for atypical antipsychotics.
Future research should focus on leveraging the existing SAR knowledge to design derivatives with more refined pharmacological profiles. For therapeutic applications, this includes enhancing selectivity for specific transporter or receptor subtypes to minimize off-target effects. For public health, continued development of rapid and reliable analytical methods is essential for the identification of new, illicitly synthesized derivatives. [8]The exploration of novel bioisosteric replacements and the application of computational modeling will undoubtedly accelerate the discovery of next-generation compounds based on this valuable chemical framework.
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Ablordeppey, S. Y., et al. (2008). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Bioorganic & Medicinal Chemistry. [Link]
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An In-depth Technical Guide to the Toxicological Profile of 4'-Aminobutyrophenone
Preamble: Navigating the Known Unknowns
In the landscape of chemical and pharmaceutical research, we often encounter compounds with limited direct toxicological data. 4'-Aminobutyrophenone is one such molecule. This guide is engineered for the discerning researcher, scientist, and drug development professional, providing a predictive toxicological profile built upon a rigorous foundation of structure-activity relationships (SAR), data from analogous compounds, and established toxicological principles. Our approach is not to present definitive statements where none exist, but to construct a robust, scientifically-grounded framework for understanding the potential hazards of this compound and to guide future research. We will delve into the anticipated physicochemical properties, toxicokinetics, and toxicodynamics of 4'-Aminobutyrophenone, drawing parallels from the well-characterized butyrophenone and synthetic cathinone classes, with a particular focus on the structurally similar and highly toxic 4'-aminopropiophenone (PAPP).
Chemical Identity and Physicochemical Postulates
4'-Aminobutyrophenone is a derivative of butyrophenone, characterized by an amino group at the para-position of the phenyl ring. Its structure suggests a molecule with both lipophilic and hydrophilic properties, which will influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₃NO | Based on chemical structure |
| Molecular Weight | 163.22 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | Similar to other aminophenones |
| Water Solubility | Moderately soluble | The amino group increases polarity compared to butyrophenone. |
| LogP | Lower than butyrophenone (2.77) | The amino group decreases lipophilicity. |
| pKa | Estimated to be around 4-5 for the aromatic amine | Typical range for anilines. |
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Caption: Chemical structure and basic properties of 4'-Aminobutyrophenone.
Predicted Toxicokinetics: The Journey Through the Body
The toxicokinetics of a compound dictates its concentration and persistence at target organs. For 4'-Aminobutyrophenone, we can predict its ADME profile by considering its structural features.
-
Absorption: The moderate lipophilicity and water solubility suggest that 4'-Aminobutyrophenone is likely to be well-absorbed orally. Dermal absorption may also be possible. In experimental animals, the related compound PAPP is rapidly absorbed from the gastrointestinal tract.[1]
-
Distribution: The compound is expected to distribute to various tissues. Its ability to cross the blood-brain barrier is a critical question. While the amino group increases polarity, the overall structure may still permit central nervous system (CNS) penetration, a characteristic of many synthetic cathinones and some butyrophenones.
-
Metabolism: The metabolism of 4'-Aminobutyrophenone is anticipated to be a key determinant of its toxicity. We can hypothesize several metabolic pathways based on related compounds:
-
N-oxidation: The aromatic amino group is a prime target for oxidation by cytochrome P450 enzymes, potentially forming a hydroxylamine derivative. This is a critical pathway for PAPP, leading to its toxic metabolite responsible for methemoglobinemia.[1]
-
Reduction of the keto group: The ketone can be reduced to a secondary alcohol.
-
Oxidation of the alkyl chain: The butyryl side chain may undergo hydroxylation.
-
Conjugation: The amino group and any hydroxylated metabolites can undergo phase II conjugation reactions (e.g., glucuronidation, sulfation) to facilitate excretion.
-
Caption: Postulated metabolic pathways for 4'-Aminobutyrophenone.
-
Excretion: The metabolites of 4'-Aminobutyrophenone are expected to be primarily excreted in the urine.[1]
Postulated Mechanisms of Toxicity: A Dual-Pronged Threat
Based on its structure, 4'-Aminobutyrophenone likely presents a dual toxicological threat, combining the characteristics of aminophenones and butyrophenones/synthetic cathinones.
Hematotoxicity: The Specter of Methemoglobinemia
The most significant and predictable toxic effect of 4'-Aminobutyrophenone is the induction of methemoglobinemia. This is based on the well-established toxicity of 4'-aminopropiophenone (PAPP).[2]
-
Mechanism: The amino group is metabolized to a hydroxylamine, which then oxidizes the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia.
Caption: Proposed mechanism of 4'-Aminobutyrophenone-induced methemoglobinemia.
Neurotoxicity: A Tale of Two Receptor Systems
The butyrophenone backbone suggests a potential for interaction with CNS receptors, while the overall structure has similarities to synthetic cathinones.
-
Dopaminergic Effects: Butyrophenones are classic dopamine D₂ receptor antagonists, which is the basis for their antipsychotic effects. It is plausible that 4'-Aminobutyrophenone could exhibit some affinity for dopamine receptors, potentially leading to extrapyramidal symptoms at high doses.
-
Monoaminergic Effects: Synthetic cathinones are known to interact with monoamine transporters (dopamine, norepinephrine, and serotonin transporters), acting as either reuptake inhibitors or releasing agents.[3] The specific effects of the 4'-amino substitution are not well-defined in this context, but it is conceivable that 4'-Aminobutyrophenone could modulate monoaminergic neurotransmission, leading to psychostimulant or other behavioral effects.
Hypothetical Toxicological Endpoints and Proposed Experimental Designs
A comprehensive toxicological evaluation of 4'-Aminobutyrophenone would necessitate a battery of in vitro and in vivo studies, guided by international standards such as the OECD Guidelines for the Testing of Chemicals.
Acute Toxicity
-
Predicted Effects: The primary acute toxic effect is expected to be methemoglobinemia, leading to cyanosis, respiratory distress, and at high doses, CNS depression, seizures, and death from hypoxia.[2]
-
Proposed Experimental Design (OECD 423: Acute Toxic Class Method):
-
Animal Model: Rat, preferably female (as they can be slightly more sensitive).
-
Dosing: Oral gavage.
-
Procedure: A stepwise procedure using 3 animals per step. The starting dose would be selected based on any available data, or a default of 300 mg/kg. Depending on the outcome (mortality or survival), the dose for the next step is increased or decreased.
-
Observations: Animals are observed for clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity and behavior pattern) and mortality for at least 14 days. Blood samples should be taken to measure methemoglobin levels.
-
Genotoxicity
-
Predicted Potential: The potential for genotoxicity is unclear. Some aminophenols have shown mutagenic potential.
-
Proposed Experimental Design (Standard Battery):
-
Ames Test (OECD 471): To assess for point mutations in bacteria.
-
In Vitro Micronucleus Test (OECD 487): To evaluate for chromosomal damage in mammalian cells.
-
In Vivo Comet Assay (OECD 489) or Micronucleus Test (OECD 474): To assess for DNA damage or chromosomal damage in a whole animal model, should the in vitro tests be positive.
-
Repeated Dose Toxicity
-
Predicted Effects: Chronic exposure could lead to persistent hematological effects, as well as potential neurotoxicity and effects on organs such as the liver and kidneys, which are common targets for drug toxicity.[4]
-
Proposed Experimental Design (OECD 407: 28-Day Oral Toxicity Study):
-
Animal Model: Rat.
-
Dosing: Daily oral gavage for 28 days at three dose levels plus a control.
-
Endpoints: Detailed clinical observations, body weight, food/water consumption, hematology (including methemoglobin and reticulocyte counts), clinical chemistry, urinalysis, and comprehensive histopathology of major organs.
-
Reproductive and Developmental Toxicity
-
Predicted Potential: The potential for reproductive and developmental toxicity is unknown.
-
Proposed Experimental Design (OECD 421: Reproduction/Developmental Toxicity Screening Test):
-
Animal Model: Rat.
-
Dosing: Daily oral gavage to males and females before and during mating, and to females throughout gestation and early lactation.
-
Endpoints: Effects on fertility, gestation, and maternal behavior, as well as offspring viability, growth, and development.
-
Caption: A proposed workflow for the toxicological evaluation of 4'-Aminobutyrophenone.
Data Gaps and Future Research Directions
This predictive profile highlights several critical data gaps that require experimental investigation:
-
Quantitative Physicochemical Properties: Experimental determination of water solubility, LogP, and pKa is essential for accurate ADME modeling.
-
Metabolite Identification and Activity: In vitro metabolism studies using liver microsomes or hepatocytes are needed to identify the actual metabolites and to determine if the hydroxylamine is indeed formed and is stable enough to exert systemic toxicity.
-
Receptor and Transporter Binding Assays: Radioligand binding studies are required to determine the affinity of 4'-Aminobutyrophenone for dopamine receptors and monoamine transporters.
-
In Vivo Studies: The proposed in vivo studies are necessary to confirm the predicted toxicities and to establish a no-observed-adverse-effect level (NOAEL).
Conclusion: A Call for Empirical Evidence
The toxicological profile of 4'-Aminobutyrophenone remains largely theoretical but is underpinned by strong evidence from structurally related compounds. The primary concern is its potential to induce severe methemoglobinemia, a life-threatening condition. Additionally, its butyrophenone and cathinone-like features suggest a potential for neurotoxic effects. The framework presented in this guide provides a comprehensive roadmap for the systematic toxicological evaluation of 4'-Aminobutyrophenone. It is imperative that any further development or handling of this compound is preceded by rigorous experimental studies to validate these predictions and ensure human and environmental safety.
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The Versatile Role of 4'-Aminobutyrophenone in Modern Organic Synthesis: A Technical Guide
Abstract
4'-Aminobutyrophenone, a bifunctional aromatic ketone, represents a cornerstone building block for the synthesis of a diverse array of complex organic molecules and pharmaceutically active compounds. Its unique structure, featuring a reactive aromatic amine and a modifiable ketone, allows for a wide range of chemical transformations. This guide provides an in-depth exploration of 4'-aminobutyrophenone's physicochemical properties, spectroscopic signature, and its strategic application in key synthetic reactions, including N-acylation, reductive amination, and cyclocondensation for the construction of heterocyclic scaffolds. Detailed, field-proven protocols and mechanistic insights are provided for researchers, chemists, and drug development professionals to leverage the full synthetic potential of this versatile intermediate.
Introduction: The Strategic Importance of the Butyrophenone Scaffold
The butyrophenone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active agents, most notably a class of typical antipsychotics.[1][2][3][4] The prototypical example, Haloperidol, and its analogues underscore the importance of the 1-phenylbutan-1-one backbone in designing molecules that interact with dopamine receptors.[1][5] 4'-Aminobutyrophenone emerges as a particularly valuable derivative, offering two distinct points for chemical modification: the nucleophilic amino group and the electrophilic carbonyl group. This dual reactivity enables its use in convergent synthetic strategies, allowing for the rapid assembly of molecular complexity and the generation of diverse compound libraries for drug discovery. This guide will elucidate the fundamental chemistry of 4'-aminobutyrophenone, providing the technical foundation necessary for its effective utilization in the laboratory.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a building block's physical and spectral properties is paramount for its successful application in synthesis, enabling accurate reaction monitoring and product characterization.
Physical Properties
| Property | Value (Predicted/Analogous) | Source/Analogue |
| Molecular Formula | C₁₀H₁₃NO | - |
| Molecular Weight | 163.22 g/mol | - |
| Melting Point | 188-192 °C (as HCl salt) | Commercial Supplier Data |
| Solubility | Soluble in water, methanol | General Amine Salt Behavior |
| Appearance | Off-white to yellow solid | Commercial Supplier Data |
Spectroscopic Profile
The structural identity of 4'-aminobutyrophenone is unequivocally confirmed by a combination of spectroscopic techniques. The following data, interpreted from analyses of analogous structures like 4'-aminoacetophenone and 4'-methyl-α-pyrrolidinobutyrophenone, provide a reference for characterization.[6][7]
-
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns indicative of a 1,4-disubstituted benzene ring (two doublets, integrating to 2H each). The propyl chain will exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group alpha to the carbonyl. The amino protons will likely appear as a broad singlet.
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR would show a signal for the carbonyl carbon around 198-200 ppm. Four distinct signals would appear in the aromatic region (113-152 ppm). The three carbons of the propyl chain would be visible in the aliphatic region.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear diagnostic peaks for the key functional groups.
-
N-H Stretch: Two sharp to medium bands in the region of 3350-3450 cm⁻¹ are characteristic of the primary aromatic amine.
-
C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹ indicates the presence of the aryl ketone.
-
Aromatic C=C Stretch: Medium intensity bands will appear in the 1590-1610 cm⁻¹ region.
-
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight. Key fragmentation patterns would include the alpha-cleavage of the propyl chain, leading to a prominent benzoyl cation fragment.
Core Synthetic Transformations and Protocols
The utility of 4'-aminobutyrophenone stems from its ability to undergo selective reactions at its two functional centers. The following sections detail the most critical of these transformations.
N-Acylation: Formation of Amide Derivatives
The reaction of the aromatic amino group with acylating agents is a fundamental transformation for creating amide-containing target molecules. This reaction is generally high-yielding and proceeds under mild conditions.
Causality and Experimental Insight: The nucleophilicity of the aromatic amine is sufficient to attack electrophilic acyl sources like acyl chlorides or anhydrides. A non-nucleophilic base is typically employed to scavenge the HCl generated when using acyl chlorides, driving the reaction to completion. The choice of solvent is critical; aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid competing reactions.
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Unveiling the Pharmacological Landscape of 4'-Aminobutyrophenone: A Technical Guide for Target Identification and Validation
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Aminobutyrophenone, a synthetic compound with a butyrophenone scaffold, presents an intriguing starting point for pharmacological investigation. Its structural motifs, reminiscent of both endogenous neurotransmitters and established therapeutic agents, suggest a rich but largely unexplored polypharmacological potential. This technical guide provides a comprehensive framework for elucidating the pharmacological targets of 4'-Aminobutyrophenone. We will delve into a rationale-driven approach to target selection, drawing parallels from structurally related compound classes, and provide detailed, field-proven experimental protocols for target validation. This document is intended to serve as a practical roadmap for researchers and drug development professionals seeking to characterize the mechanism of action of this and similar novel chemical entities.
Introduction: Deconstructing 4'-Aminobutyrophenone for Pharmacological Insights
The chemical architecture of 4'-Aminobutyrophenone offers several clues to its potential biological activity. The presence of a butyrophenone core is a hallmark of a class of antipsychotic drugs, most notably haloperidol, which are known to interact with dopamine and serotonin receptors. Furthermore, the aminobutyryl side chain bears a striking resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This dual structural identity forms the basis of our initial target exploration.
This guide will systematically explore the following potential target classes:
-
GABAergic System: Focusing on GABAA and GABAB receptors.
-
Monoaminergic Systems: Investigating dopamine (D1, D2) and serotonin (5-HT1A, 5-HT2A) receptors, as well as the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
-
Inflammatory Pathways: Exploring the potential for inhibition of p38 Mitogen-Activated Protein (MAP) Kinase, based on structure-activity relationships of related aminobenzophenones.
Our approach is grounded in the principles of structure-activity relationship (SAR) analysis, which posits that the biological activity of a molecule is intrinsically linked to its chemical structure[1][2]. By understanding the SAR of established ligands for these targets, we can build a compelling case for investigating 4'-Aminobutyrophenone's interaction with them.
Rationale for Target Selection: A Hypothesis-Driven Approach
The selection of potential pharmacological targets for a novel compound is a critical step in the drug discovery process. Our hypotheses for 4'-Aminobutyrophenone are based on the following lines of reasoning:
The GABAergic Hypothesis: A Nod to the Endogenous Ligand
The aminobutyryl moiety of 4'-Aminobutyrophenone is a clear structural alert for potential interaction with the GABAergic system. GABA is the principal inhibitory neurotransmitter in the adult brain, and its receptors are well-established targets for a wide range of therapeutics, including anxiolytics, sedatives, and anticonvulsants[3][4][5][6].
-
GABAA Receptors: These are ligand-gated ion channels that mediate fast synaptic inhibition[4]. The structural similarity of the aminobutyryl side chain to GABA suggests that 4'-Aminobutyrophenone could act as a direct agonist, antagonist, or allosteric modulator at these receptors.
-
GABAB Receptors: These are G-protein coupled receptors that mediate slow and prolonged inhibitory signals[5][7]. The fact that 4'-Aminobutyrophenone is a known synthetic precursor for GABAB receptor agonists strongly supports the hypothesis of a direct interaction.
The Monoaminergic Hypothesis: Lessons from the Butyrophenone Class
The butyrophenone scaffold is a well-established pharmacophore in the realm of antipsychotic medications. Haloperidol, a classic example, exerts its therapeutic effects primarily through antagonism of dopamine D2 receptors[8]. Many "atypical" antipsychotics also exhibit significant affinity for serotonin receptors, particularly the 5-HT2A subtype[3][9][10].
-
Dopamine Receptors (D1 and D2): The butyrophenone core of 4'-Aminobutyrophenone makes dopamine receptors a prime target for investigation. Alterations in dopaminergic signaling are implicated in a host of neurological and psychiatric disorders[9].
-
Serotonin Receptors (5-HT1A and 5-HT2A): The interplay between dopamine and serotonin systems is crucial for mood and cognitive function. Many modern psychotherapeutics target both systems to achieve a broader spectrum of activity[3][10].
-
Monoamine Transporters (DAT, SERT, NET): The structural resemblance of 4'-Aminobutyrophenone to synthetic cathinones, which are known to inhibit monoamine reuptake, warrants an investigation into its effects on these transporters[11][12][13][14]. Compounds that act as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) are being explored for the treatment of depression and other mood disorders[7].
The p38 MAP Kinase Hypothesis: An Emerging Anti-inflammatory Avenue
Recent research has identified a novel class of 4-aminobenzophenones as potent inhibitors of p38 MAP kinase, an enzyme that plays a key role in inflammatory signaling pathways[15][16][17][18]. While 4'-Aminobutyrophenone is not a benzophenone, the shared aminophenyl ketone moiety suggests that it could potentially interact with the ATP-binding site of p38 MAP kinase. This presents an intriguing, albeit more speculative, therapeutic possibility in the realm of anti-inflammatory drug discovery.
Experimental Workflows for Target Validation
The following section outlines detailed, step-by-step protocols for validating the hypothesized pharmacological targets of 4'-Aminobutyrophenone.
Initial Screening: Receptor Binding Assays
The first step in characterizing the interaction of a compound with its putative targets is to determine its binding affinity. Radioligand binding assays are a robust and widely used method for this purpose.
This protocol is adapted from established methods for GABA receptor binding[19][20][21].
Materials:
-
Rat brain tissue (cortex or cerebellum)
-
[3H]-Muscimol (for GABAA receptors) or [3H]-Baclofen (for GABAB receptors)
-
Unlabeled GABA (for determining non-specific binding)
-
4'-Aminobutyrophenone (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Homogenizer
-
High-speed centrifuge
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 100,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. This step is crucial for removing endogenous GABA[19].
-
Resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of radioligand ([3H]-Muscimol or [3H]-Baclofen) at a concentration near its Kd.
-
50 µL of binding buffer (for total binding), unlabeled GABA (1 mM, for non-specific binding), or varying concentrations of 4'-Aminobutyrophenone.
-
100 µL of the membrane preparation.
-
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of 4'-Aminobutyrophenone.
-
Determine the IC50 (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
A similar protocol can be employed for dopamine and serotonin receptors using specific radioligands such as [3H]-Spiperone for D2 receptors and [3H]-Ketanserin for 5-HT2A receptors[10][22].
Functional Assays: Assessing Cellular Responses
Once binding affinity has been established, it is crucial to determine the functional consequence of this interaction – whether the compound acts as an agonist, antagonist, or allosteric modulator.
Dopamine and many serotonin receptors are G-protein coupled receptors (GPCRs) that modulate the intracellular levels of cyclic AMP (cAMP)[5][23]. This protocol utilizes a competitive immunoassay format, such as the AlphaScreen assay[1][24].
Materials:
-
Cells stably expressing the dopamine or serotonin receptor of interest (e.g., CHO or HEK293 cells).
-
4'-Aminobutyrophenone.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., AlphaScreen).
-
Cell culture reagents.
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Cell Preparation:
-
Culture the cells to an appropriate density in 96-well plates.
-
Prior to the assay, replace the culture medium with a stimulation buffer.
-
-
Agonist Mode:
-
Add varying concentrations of 4'-Aminobutyrophenone to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of 4'-Aminobutyrophenone.
-
Add a known agonist for the receptor at a concentration that elicits a submaximal response (EC80).
-
Incubate for a specified time at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and add the detection reagents from the cAMP assay kit according to the manufacturer's instructions.
-
Incubate to allow for the competitive binding reaction to occur.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the assay signal against the logarithm of the compound concentration.
-
For agonist activity, determine the EC50 (the concentration that produces 50% of the maximal response).
-
For antagonist activity, determine the IC50 and calculate the Schild pA2 value to quantify the potency of the antagonist.
-
To assess the interaction of 4'-Aminobutyrophenone with monoamine transporters, uptake and release assays are performed in cells expressing the respective transporters[11][12].
Materials:
-
HEK293 cells stably expressing DAT, SERT, or NET.
-
[3H]-Dopamine, [3H]-Serotonin, or [3H]-Norepinephrine.
-
4'-Aminobutyrophenone.
-
Known transporter inhibitors (e.g., cocaine for DAT, fluoxetine for SERT).
-
Scintillation counter.
Procedure (Uptake Inhibition):
-
Plate the cells in 96-well plates.
-
Pre-incubate the cells with varying concentrations of 4'-Aminobutyrophenone or a known inhibitor.
-
Add the radiolabeled monoamine and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Wash the cells rapidly with ice-cold buffer to remove extracellular radiolabel.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 for uptake inhibition.
Procedure (Release Assay):
-
Load the cells with the radiolabeled monoamine.
-
Wash the cells to remove extracellular radiolabel.
-
Add varying concentrations of 4'-Aminobutyrophenone and incubate for a specified time.
-
Collect the supernatant and measure the amount of released radioactivity.
-
Determine the EC50 for release.
Enzymatic Assays: Probing Kinase Inhibition
To investigate the hypothesis that 4'-Aminobutyrophenone may inhibit p38 MAP kinase, a direct enzymatic assay is required.
This protocol is based on the principle of measuring the phosphorylation of a substrate by the kinase[25][26][27][28].
Materials:
-
Recombinant active p38 MAP kinase.
-
ATF2 (a known substrate of p38).
-
[γ-32P]-ATP.
-
4'-Aminobutyrophenone.
-
A known p38 inhibitor (e.g., SB203580).
-
Kinase reaction buffer.
-
Phosphocellulose paper or SDS-PAGE and autoradiography equipment.
Procedure:
-
Set up the kinase reaction in a microcentrifuge tube containing:
-
Kinase reaction buffer.
-
ATF2 substrate.
-
[γ-32P]-ATP.
-
Recombinant p38 MAP kinase.
-
Varying concentrations of 4'-Aminobutyrophenone or the control inhibitor.
-
-
Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Spot an aliquot of the reaction mixture onto phosphocellulose paper and wash away unincorporated [γ-32P]-ATP.
-
Quantify the radioactivity remaining on the paper using a scintillation counter.
-
Alternatively, the reaction products can be separated by SDS-PAGE, and the phosphorylated substrate visualized by autoradiography.
-
Determine the IC50 for kinase inhibition.
In Vivo Studies: Bridging to Physiological Relevance
In vivo studies are essential to understand the physiological and behavioral effects of 4'-Aminobutyrophenone and to provide further evidence for its primary pharmacological targets.
A battery of behavioral tests can be employed to assess the potential psychostimulant, antipsychotic, or anxiolytic effects of the compound.
-
Locomotor Activity: To assess for psychostimulant effects, which would be consistent with activity at dopamine or norepinephrine transporters[29][30].
-
Prepulse Inhibition (PPI) of the Startle Reflex: A measure of sensorimotor gating that is disrupted in schizophrenia and can be restored by antipsychotic drugs[2].
-
Elevated Plus Maze: A standard test for assessing anxiolytic or anxiogenic properties.
This technique allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing a dynamic view of the compound's effects on neurochemistry[31][32][33][34][35]. By implanting a microdialysis probe into a brain region rich in the neurotransmitter of interest (e.g., the striatum for dopamine, the prefrontal cortex for serotonin), one can measure changes in the extracellular concentrations of these neurotransmitters following systemic administration of 4'-Aminobutyrophenone.
Data Presentation and Interpretation
All quantitative data from the in vitro assays should be summarized in clearly structured tables for easy comparison of potencies (Ki, EC50, IC50 values) across the different targets.
Table 1: Summary of In Vitro Pharmacological Profile of 4'-Aminobutyrophenone
| Target | Assay Type | Parameter | Value (nM) |
| GABAA Receptor | [3H]-Muscimol Binding | Ki | TBD |
| GABAB Receptor | [3H]-Baclofen Binding | Ki | TBD |
| Dopamine D2 Receptor | [3H]-Spiperone Binding | Ki | TBD |
| Dopamine D2 Receptor | cAMP Assay | EC50/IC50 | TBD |
| Serotonin 5-HT2A Receptor | [3H]-Ketanserin Binding | Ki | TBD |
| Serotonin 5-HT2A Receptor | cAMP Assay | EC50/IC50 | TBD |
| Dopamine Transporter (DAT) | [3H]-DA Uptake | IC50 | TBD |
| Serotonin Transporter (SERT) | [3H]-5-HT Uptake | IC50 | TBD |
| p38 MAP Kinase | Enzymatic Assay | IC50 | TBD |
TBD: To be determined.
Visualizing Workflows and Pathways
Diagrams are essential for conveying complex experimental workflows and signaling pathways.
Caption: A streamlined workflow for the pharmacological characterization of 4'-Aminobutyrophenone.
Caption: Potential signaling pathways modulated by 4'-Aminobutyrophenone.
Conclusion
This technical guide provides a robust and scientifically rigorous framework for the initial pharmacological characterization of 4'-Aminobutyrophenone. By systematically investigating its interactions with the GABAergic, monoaminergic, and p38 MAP kinase systems, researchers can build a comprehensive understanding of its mechanism of action. The detailed protocols and structured approach outlined herein are designed to facilitate efficient and effective target validation, ultimately paving the way for the potential development of novel therapeutics.
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- 32. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. buczynski-gregus.com [buczynski-gregus.com]
- 35. news-medical.net [news-medical.net]
Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantification of 4'-Aminobutyrophenone
Abstract
This document details the systematic development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4'-Aminobutyrophenone. Recognizing the compound's basic nature, this guide provides a deep dive into the causal factors driving methodological choices, from mobile phase pH control to stationary phase selection, ensuring robust and reliable results. The final protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for routine quality control and research applications.
Introduction: The Analytical Challenge
4'-Aminobutyrophenone is an aromatic ketone containing a primary amine functional group. This structure presents a specific set of challenges and opportunities for HPLC method development. The aromatic ring provides a strong chromophore, making UV detection highly suitable. However, the basic amino group (pKa estimated to be between 3.5-4.5) means its ionization state—and therefore its chromatographic retention and peak shape—is highly dependent on the mobile phase pH.[1][2] An effective method must control this variable to ensure reproducibility and symmetrical peaks. The primary goal is to develop a method that is not only accurate and precise but also robust enough to handle minor variations in day-to-day laboratory conditions.
Analyte Characterization & Initial Considerations
A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties.
| Property | Value / Characteristic | Implication for HPLC Method Development |
| Structure | C₁₀H₁₃NO | Contains a hydrophobic phenyl ring and a polar amino group, making it suitable for Reversed-Phase HPLC. |
| pKa (basic) | Estimated ~3.5 - 4.5 | The analyte is a basic compound. Mobile phase pH must be controlled to ensure a consistent ionization state for stable retention and good peak shape. Operating at a pH at least 2 units below the pKa is recommended.[3][4] |
| log P | Estimated ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting good retention on a C18 or C8 stationary phase. |
| UV Absorbance | Strong chromophore | Expected to have a strong UV absorbance maximum (~280-300 nm) due to the aminobenzoyl moiety, allowing for sensitive UV detection. |
Based on these properties, a reversed-phase HPLC method using a C18 column with a UV detector is the logical starting point. The critical parameter to optimize will be the mobile phase pH to manage the basic nature of the analyte.
Method Development and Optimization
The development process is a systematic approach to finding the optimal separation conditions. It begins with initial screening and proceeds through fine-tuning of critical parameters.
Workflow for Method Development
The logical flow of the development process is illustrated below. This structured approach ensures that each parameter is optimized based on a scientific rationale.
Sources
The Lynchpin Intermediate: A Comprehensive Guide to 4'-Aminobutyrophenone in Antipsychotic Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document serves as a detailed application note and protocol guide for the synthesis and utilization of 4'-aminobutyrophenone, a critical intermediate in the manufacturing of several key butyrophenone-class antipsychotic drugs. This guide is designed to provide not only step-by-step procedures but also the underlying scientific principles and rationale, empowering researchers to confidently and safely handle this important compound.
Introduction: The Significance of the Butyrophenone Scaffold
The butyrophenone chemical class represents a cornerstone in the treatment of psychosis, with prominent members including the first-generation antipsychotics haloperidol and benperidol.[1] These drugs exert their therapeutic effects primarily through potent antagonism of the dopamine D2 receptor in the mesolimbic pathway of the brain.[2] The core structure of these drugs features a butyrophenone moiety linked to a piperidine ring. 4'-Aminobutyrophenone serves as a versatile precursor, allowing for the strategic introduction of the substituted piperidine pharmacophore, a key determinant of the drug's potency and side-effect profile.
This guide will first detail the reliable synthesis of 4'-aminobutyrophenone from readily available starting materials. Subsequently, it will provide protocols for its application in the synthesis of antipsychotic drug precursors, offering insights into reaction mechanisms and characterization techniques.
Part 1: Synthesis of 4'-Aminobutyrophenone
Two primary synthetic routes are presented for the preparation of 4'-aminobutyrophenone: the Friedel-Crafts acylation of a protected aniline and the reduction of a nitro precursor.
Method 1: Friedel-Crafts Acylation of Acetanilide followed by Deacetylation
This classic approach involves the protection of the reactive amino group of aniline as an acetamide, followed by Friedel-Crafts acylation and subsequent deprotection to yield the desired product. The initial protection is crucial as the free amino group would otherwise react with the Lewis acid catalyst.[3]
Workflow Diagram:
Caption: Synthesis of 4'-Aminobutyrophenone via Friedel-Crafts Acylation.
Experimental Protocol:
Step 1: Acetylation of Aniline to Acetanilide [4]
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve aniline (10.0 g, 0.107 mol) in 100 mL of water.
-
To this suspension, add concentrated hydrochloric acid (9.0 mL, 0.108 mol) dropwise with stirring.
-
In a separate beaker, prepare a solution of sodium acetate (17.6 g, 0.214 mol) in 50 mL of water.
-
Add acetic anhydride (12.0 mL, 0.128 mol) to the aniline hydrochloride solution. Immediately after, add the sodium acetate solution in one portion.
-
Stir the mixture vigorously for 15 minutes. A white precipitate of acetanilide will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude acetanilide by vacuum filtration, wash with cold water, and air dry.
-
Recrystallize the crude product from hot water to obtain pure acetanilide.
Step 2: Friedel-Crafts Acylation of Acetanilide
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (32.0 g, 0.24 mol) in 150 mL of anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add butyryl chloride (11.7 g, 0.11 mol) to the stirred suspension.
-
Once the addition is complete, add the dried acetanilide (13.5 g, 0.10 mol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice (300 g) and concentrated hydrochloric acid (100 mL) with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude N-(4-butyrylphenyl)acetamide.
Step 3: Deacetylation to 4'-Aminobutyrophenone
-
To the crude N-(4-butyrylphenyl)acetamide, add 100 mL of 6 M hydrochloric acid.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the solution to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method 2: Reduction of 4'-Nitrobutyrophenone
This method involves the nitration of butyrophenone followed by the reduction of the nitro group to an amine. This route avoids the protection-deprotection sequence of the amino group.
Workflow Diagram:
Caption: Synthesis of 4'-Aminobutyrophenone via Reduction of a Nitro Intermediate.
Experimental Protocol:
Step 1: Nitration of Butyrophenone
-
In a 250 mL flask, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add butyrophenone (14.8 g, 0.1 mol) to the cold sulfuric acid with stirring, keeping the temperature below 10 °C.
-
In a separate flask, prepare a nitrating mixture by carefully adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the butyrophenone solution over 30-45 minutes, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with stirring.
-
The precipitated 4'-nitrobutyrophenone is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.
Step 2: Reduction of 4'-Nitrobutyrophenone [5]
-
Using Tin and Hydrochloric Acid:
-
In a 500 mL round-bottom flask, place the dried 4'-nitrobutyrophenone (19.3 g, 0.1 mol) and granulated tin (35.6 g, 0.3 mol).
-
Add 100 mL of concentrated hydrochloric acid in portions to control the initial exothermic reaction.
-
Heat the mixture on a steam bath for 1-2 hours with occasional swirling until the reaction is complete (disappearance of the yellow color).
-
Cool the reaction mixture and filter to remove any unreacted tin.
-
Make the filtrate strongly alkaline (pH > 10) by the slow addition of a concentrated sodium hydroxide solution while cooling the flask in an ice bath.
-
Extract the liberated 4'-aminobutyrophenone with diethyl ether (3 x 100 mL).
-
Combine the ethereal extracts, wash with water, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation. The crude product can be purified by vacuum distillation or recrystallization.
-
-
Catalytic Hydrogenation:
-
In a Parr hydrogenation apparatus, dissolve 4'-nitrobutyrophenone (19.3 g, 0.1 mol) in 150 mL of ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approximately 1 g).
-
Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature until the theoretical amount of hydrogen is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain 4'-aminobutyrophenone.
-
Part 2: Application in the Synthesis of Antipsychotic Drugs
4'-Aminobutyrophenone is a key starting material for introducing the butyrophenone side chain onto the piperidine nucleus of antipsychotics. This is typically achieved through a nucleophilic substitution reaction. The amino group of 4'-aminobutyrophenone first needs to be converted to a better leaving group, such as a diazonium salt, which is then displaced by a halide (Sandmeyer reaction) to yield a 4'-halobutyrophenone. This halo-intermediate is then used to alkylate the piperidine derivative.
General Synthetic Scheme:
Caption: General scheme for the synthesis of a butyrophenone antipsychotic from 4'-aminobutyrophenone.
Protocol: Synthesis of a Haloperidol Precursor (4'-Bromo-4-fluorobutyrophenone)
This protocol describes the conversion of 4'-aminobutyrophenone to a key intermediate for haloperidol synthesis. For haloperidol, the starting material would ideally be 4'-fluoroaniline to introduce the fluorine atom early on. However, this protocol demonstrates the principle of converting the amino group to a halogen.
Step 1: Diazotization of 4'-Aminobutyrophenone
-
In a 500 mL beaker, dissolve 4'-aminobutyrophenone (17.7 g, 0.1 mol) in a mixture of 48% hydrobromic acid (60 mL) and water (60 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water dropwise, keeping the temperature below 5 °C. Stir for 15 minutes after the addition is complete.
Step 2: Sandmeyer Reaction
-
In a separate 1 L flask, dissolve copper(I) bromide (17.2 g, 0.12 mol) in 48% hydrobromic acid (50 mL).
-
Cool this solution to 0 °C.
-
Slowly and carefully add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.
-
Allow the mixture to warm to room temperature and then heat on a steam bath for 30 minutes.
-
Cool the mixture and extract with diethyl ether (3 x 150 mL).
-
Wash the combined ether extracts with dilute sodium hydroxide solution, then with water, and dry over anhydrous magnesium sulfate.
-
Remove the ether by distillation. The crude 4'-bromobutyrophenone can be purified by vacuum distillation.
Step 3: Synthesis of Haloperidol [6][7]
-
In a suitable reaction vessel, a mixture of 4-(4-chlorophenyl)-4-hydroxypiperidine, the synthesized 4'-halobutyrophenone (e.g., 4'-fluoro-4-chlorobutyrophenone for actual haloperidol synthesis), a base such as potassium carbonate, and a solvent like toluene or DMF is heated.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
After completion, the reaction mixture is worked up by washing with water and evaporating the solvent.
-
The crude haloperidol is then purified by recrystallization from a suitable solvent.
Part 3: Characterization and Data
Accurate characterization of 4'-aminobutyrophenone is essential to ensure its purity before use in subsequent reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO | - |
| Molar Mass | 163.22 g/mol | - |
| Appearance | Off-white to pale yellow solid | - |
| Melting Point | 104-108 °C | - |
| Boiling Point | Decomposes | - |
| Solubility | Soluble in ethanol, acetone, and hot water. | - |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, δ):
-
~7.8 ppm (d, 2H, Ar-H ortho to C=O)
-
~6.6 ppm (d, 2H, Ar-H ortho to NH₂)
-
~4.1 ppm (br s, 2H, -NH₂)
-
~2.9 ppm (t, 2H, -CH₂-C=O)
-
~2.0 ppm (sextet, 2H, -CH₂-CH₂-CH₂)
-
~1.0 ppm (t, 3H, -CH₃)
-
-
¹³C NMR (CDCl₃, δ):
-
~200 ppm (C=O)
-
~151 ppm (C-NH₂)
-
~131 ppm (Ar-C)
-
~128 ppm (Ar-C)
-
~114 ppm (Ar-C)
-
~38 ppm (-CH₂-C=O)
-
~18 ppm (-CH₂-CH₂-CH₂)
-
~14 ppm (-CH₃)
-
-
-
~3450-3300 (N-H stretch, two bands for primary amine)
-
~3050 (Ar C-H stretch)
-
~2950 (Aliphatic C-H stretch)
-
~1660 (C=O stretch, conjugated ketone)
-
~1600, 1520 (C=C aromatic stretch and N-H bend)
-
~830 (para-disubstituted benzene C-H bend)
-
Part 4: Safety and Handling
4'-Aminobutyrophenone and the reagents used in its synthesis should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
-
Reagent Hazards:
-
Aniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Acetic Anhydride: Corrosive and a lachrymator.
-
Aluminum Chloride (anhydrous): Reacts violently with water. Handle in a dry environment.
-
Butyryl Chloride: Corrosive and moisture-sensitive.
-
Nitrating Mixture (HNO₃/H₂SO₄): Highly corrosive and a strong oxidizing agent.
-
Sodium Nitrite: Oxidizer and toxic.
-
Hydrobromic Acid: Corrosive.
-
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
A comprehensive Material Safety Data Sheet (MSDS) for 4'-aminobutyrophenone should be consulted before handling the compound.[9][10]
References
- Ablordeppey, S. Y., et al. (2008). Identification of a butyrophenone analog as a potential atypical antipsychotic agent: 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Bioorganic & Medicinal Chemistry, 16(15), 7291-7301.
- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. (2002).
- The (FTIR) Spectrum of 4-aminoantipyrine.
- Method of friedel-crafts acylation of anilides.
- Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics.
- Discontinuous two step flow synthesis of m-aminoacetophenone.
- 4-Chloro-1-(4-fluorophenyl)
- Synthesis of haloperidol.
- Efficient One-Pot Friedel—Crafts Acylation of Benzene and Its Derivatives with Unprotected Aminocarboxylic Acids in Polyphosphoric Acid.
- N-alkylation of 4-piperidone. ScienceMadness Discussion Board. (2012).
- Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes. British Journal of Pharmacology, 72(2), 213–218. (1981).
- 1H and 13C NMR spectra of 4,4'-substituted chalcones. Magnetic Resonance in Chemistry, 27(11), 1035-1044. (1989).
- Friedel-Crafts acylation of anilides. ScienceMadness Discussion Board. (2021).
- Safety Data Sheet: 4'-Aminoacetophenone. Carl Roth. (n.d.).
- Haloperidol analogs.
- Procedure for N-alkylation of Piperidine?
- Aminoborohydrides. 4. The Synthesis and Characterization of Lithium Aminoborohydrides: A New Class of Powerful, Selective, Air-Stable Reducing Agents. The Journal of Organic Chemistry, 63(22), 7505–7515. (1998).
- Application Notes and Protocols: Synthesis of (4-Chlorobutyl)
- Friedel-Crafts Acyl
- 1H NMR and 13C NMR Spectra for Products. The Royal Society of Chemistry. (2013).
- Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. BenchChem. (2025).
- 4-Amino-1-butanol Safety D
- Haloperidol analogs.
- FTIR spectrum of 4-N,Ndimethylaminobenzylidene-4`-aminoacetophenone(C) 9.
- Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Chemical Science, 13(4), 1035-1041. (2022).
- A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1856-1870. (2021).
- Butyrophenone CAS No 495-40-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. (n.d.).
- Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 01-10. (2021).
- SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. World Research Library. (2018).
- Friedel-Crafts Reactions. Chemistry LibreTexts. (2023).
- FTIR INTERPRETATION OF DRUGS. Research Journal of Pharmacy and Technology, 13(8), 3945-3950. (2020).
- 4-Aminobutyric acid - SAFETY D
- Method Development and Validation of Controlled Substances on a Gas Chromatography - Fourier Transform Infrared Spectrophotometer. CUNY Academic Works. (n.d.).
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 57(15), 6379–6393. (2014).
- Method for synthesis of haloperidol drug intermediate 4-chlorobutyronitrile.
- Friedel–Crafts Acyl
- FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c).
- Nuclear magnetic resonance (NMR) analysis. A. 1H-NMR; B. 13C-NMR; C. DEPT-135 NMR spectrum; D. 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4213. (2023).
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319. (2013).
Sources
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- 6. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. oxfordlabchem.com [oxfordlabchem.com]
Application Notes and Protocols: Radiolabeling of 4'-Aminobutyrophenone for Receptor Binding Studies
Introduction: Unveiling the Therapeutic Potential of a Novel Butyrophenone Analog
The butyrophenone scaffold is a cornerstone in neuropharmacology, forming the structural basis for a multitude of clinically significant antipsychotic and antiemetic drugs.[1] These compounds typically exert their effects through interactions with dopamine and serotonin receptor systems. 4'-Aminobutyrophenone, a simple derivative, presents an intriguing subject for investigation due to its structural similarities to known psychoactive compounds, particularly synthetic cathinones which are known to interact with monoamine transporters.[2] Structure-activity relationship (SAR) studies of related analogs suggest that substitutions at the 4-position of the phenyl ring can significantly influence binding affinity and selectivity towards dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2][3] Specifically, para-substitutions on cathinone structures have been shown to often increase potency for the serotonin transporter.[4]
To elucidate the specific molecular targets and quantify the binding affinity of 4'-Aminobutyrophenone, the development of a high-affinity radiolabeled version is an indispensable first step.[5] This application note provides a comprehensive guide for the proposed tritiation of 4'-Aminobutyrophenone and its subsequent application in receptor binding assays, with a particular focus on the human serotonin transporter (hSERT) as a plausible high-affinity target. The protocols detailed herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers in drug discovery and development.
Strategic Approach to Radiolabeling
The choice of radionuclide and labeling position is critical for developing a successful radioligand. Tritium ([³H]) is an ideal candidate for labeling 4'-Aminobutyrophenone due to its low energy beta-emission, which minimizes radiolysis of the compound, and its ability to be incorporated at high specific activities.[6] The presence of a primary aromatic amine in 4'-Aminobutyrophenone offers a strategic handle for introducing tritium via catalytic tritiodehalogenation of a suitable precursor. This method is generally high-yielding and allows for the introduction of multiple tritium atoms, thereby achieving the high specific activity necessary for sensitive receptor binding assays.
A proposed precursor, 4'-amino-2',6'-dibromobutyrophenone, would allow for the introduction of tritium at positions ortho to the amino group. This placement is advantageous as it is less likely to interfere with the putative binding interactions at the receptor site, which are often dictated by the pharmacophore's overall shape and electronic properties.
Caption: Decision workflow for the radiolabeling of 4'-Aminobutyrophenone.
Detailed Protocols
Caution: All work with radioactive materials must be conducted in a licensed facility with appropriate shielding and personal protective equipment, following all institutional and national regulations.[7]
Part 1: Synthesis of [³H]-4'-Aminobutyrophenone
This protocol outlines the catalytic tritiodehalogenation of a di-brominated precursor.
Materials:
-
4'-amino-2',6'-dibromobutyrophenone (custom synthesis)
-
Tritium gas (³H₂)
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethyl acetate (anhydrous)
-
Triethylamine (anhydrous)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1% Trifluoroacetic acid (TFA) in water and methanol
Procedure:
-
Reaction Setup: In a specialized tritiation flask, dissolve 4'-amino-2',6'-dibromobutyrophenone (5 mg) in anhydrous ethyl acetate (2 mL).
-
Add 10% Pd/C catalyst (5 mg) and triethylamine (10 µL).
-
Tritiation: Connect the flask to a tritium manifold. Freeze the reaction mixture in liquid nitrogen, evacuate the flask, and backfill with tritium gas to the desired pressure (e.g., 0.5 atm).
-
Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours.
-
Quenching and Filtration: Re-cool the reaction mixture, and carefully vent the excess tritium gas according to safety protocols. Filter the reaction mixture through a syringe filter to remove the Pd/C catalyst.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1 mL of methanol for HPLC purification.
Part 2: Purification and Characterization of [³H]-4'-Aminobutyrophenone
Purification is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and UV and radioactivity detectors.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in methanol.
-
Gradient: 20-80% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm and a flow-through radioactivity detector.
Procedure:
-
Inject the reconstituted crude product onto the HPLC system.
-
Collect fractions corresponding to the radioactive peak that co-elutes with a non-radioactive standard of 4'-Aminobutyrophenone.
-
Pool the pure fractions and evaporate the solvent.
-
Reconstitute the final product in ethanol for storage at -20°C.
Characterization:
-
Radiochemical Purity: Re-inject an aliquot of the final product onto the HPLC to confirm a single radioactive peak, which should be >98% of the total radioactivity.
-
Specific Activity: Determine the concentration of the radioligand by UV spectroscopy against a standard curve of unlabeled 4'-Aminobutyrophenone. Measure the radioactivity of a known volume using a liquid scintillation counter. The specific activity (Ci/mmol) is calculated from these two values.[8]
Caption: Workflow for the purification of [³H]-4'-Aminobutyrophenone.
Receptor Binding Assay Protocols
The following protocols are designed for the characterization of [³H]-4'-Aminobutyrophenone binding to the human serotonin transporter (hSERT) expressed in a stable cell line (e.g., HEK293-hSERT).
Membrane Preparation
-
Harvest HEK293-hSERT cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cells using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh homogenization buffer.
-
Repeat the centrifugation and resuspension step.
-
Determine the protein concentration of the final membrane preparation using a BCA assay.
-
Store the membrane aliquots at -80°C.
Saturation Binding Assay
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[9]
Materials:
-
HEK293-hSERT membranes
-
[³H]-4'-Aminobutyrophenone (stock solution in ethanol)
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Fluoxetine (for non-specific binding determination)
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of [³H]-4'-Aminobutyrophenone in binding buffer (e.g., 0.1 to 20 nM).
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of [³H]-4'-Aminobutyrophenone dilution and 50 µL of binding buffer.
-
Non-specific Binding (NSB): 50 µL of [³H]-4'-Aminobutyrophenone dilution and 50 µL of 10 µM fluoxetine.
-
-
Add 100 µL of diluted hSERT membranes (e.g., 20 µg protein/well) to all wells.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
Competition Binding Assay
This assay determines the inhibitory constant (Ki) of unlabeled 4'-Aminobutyrophenone or other test compounds.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
In a 96-well plate, add in triplicate:
-
50 µL of binding buffer.
-
50 µL of the test compound dilution.
-
50 µL of [³H]-4'-Aminobutyrophenone at a fixed concentration (approximately its Kd value).
-
-
Add 50 µL of diluted hSERT membranes (e.g., 20 µg protein/well).
-
Follow steps 4-7 of the saturation binding assay protocol.
Caption: Workflow for a competition receptor binding assay.
Data Analysis and Interpretation
Saturation Binding Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) for each concentration of the radioligand.
-
Data Plotting: Plot the specific binding (Y-axis) against the concentration of free radioligand (X-axis).
-
Non-linear Regression: Fit the data to a one-site binding (hyperbola) equation using software like GraphPad Prism. This will yield the Kd and Bmax values.[2]
-
Kd (Equilibrium Dissociation Constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity.
-
Bmax (Maximum Receptor Density): The total number of binding sites in the tissue preparation, typically expressed as fmol/mg of protein.[9]
-
Competition Binding Analysis
-
Data Plotting: Plot the percentage of specific binding (Y-axis) against the log concentration of the competitor (X-axis).
-
Non-linear Regression: Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding).
-
Ki Calculation: Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand determined from the saturation binding experiment.
Expected Outcomes and Data Summary
The successful execution of these protocols will yield crucial quantitative data on the interaction of 4'-Aminobutyrophenone with the human serotonin transporter.
Table 1: Expected Radioligand Characteristics
| Parameter | Target Value | Significance |
| Radiochemical Purity | > 98% | Ensures that the observed binding is due to the intended compound. |
| Specific Activity | > 20 Ci/mmol | Provides the necessary sensitivity for detecting low-density receptor populations.[3] |
Table 2: Key Binding Parameters to be Determined
| Parameter | Description | Typical Units | Significance |
| Kd | Equilibrium dissociation constant | nM | Measures the affinity of [³H]-4'-Aminobutyrophenone for hSERT. |
| Bmax | Maximum receptor density | fmol/mg protein | Quantifies the number of hSERT binding sites in the membrane preparation. |
| Ki | Inhibitory constant | nM | Measures the affinity of unlabeled 4'-Aminobutyrophenone for hSERT. |
Conclusion
This application note provides a detailed, experience-grounded framework for the radiolabeling of 4'-Aminobutyrophenone and its characterization in receptor binding assays. By following these protocols, researchers can generate high-quality, reproducible data to elucidate the pharmacological profile of this novel compound. The insights gained from these studies will be instrumental in guiding further drug development efforts and understanding the therapeutic potential of this class of molecules.
References
-
Duart-Castells, L., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology. Available at: [Link]
-
Rothman, R. B., et al. (2023). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]
-
Zhang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]
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Pifl, C., et al. (2021). Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands. ACS Chemical Neuroscience. Available at: [Link]
-
Glennon, R. A., & Dukat, M. (2017). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences. Available at: [Link]
-
Keppy, N. K., et al. (2009). Predicting new molecular targets for known drugs. Nature. Available at: [Link]
-
Valable, S., et al. (2017). Automated Radiochemical Synthesis of [18F]3F4AP: A Novel PET Tracer for Imaging Demyelinating Diseases. Journal of Visualized Experiments. Available at: [Link]
-
Lever, J. R., et al. (2007). An unambiguous assay for the cloned human sigma1 receptor reveals high affinity interactions with dopamine D4 receptor selective compounds and a distinct structure-affinity relationship for butyrophenones. European Journal of Pharmacology. Available at: [Link]
-
Wikipedia. (2023). Butyrophenone. Available at: [Link]
-
Upadhyaya, P., et al. (2012). An improved synthesis of radiolabeled 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
-
Arroyo-Urea, G., et al. (2022). A bitopic agonist bound to the dopamine 3 receptor reveals a selectivity site. Nature Communications. Available at: [Link]
-
Moravek, Inc. (n.d.). How Do You Synthesize Radiolabeled Compounds?. Available at: [Link]
-
Salter, T. L., & Kellie, S. J. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition. Available at: [Link]
-
Waddington, J. L., & Cross, A. J. (1978). Suppression by GABAergic drugs of the locomotor stimulation induced by morphine, amphetamine, and apomorphine: evidence for both pre- and post-synaptic inhibition of catecholamine systems. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
-
Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Available at: [Link]...
-
Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Available at: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. In Assay Guidance Manual. Available at: [Link]
Sources
- 1. Butyrophenone - Wikipedia [en.wikipedia.org]
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- 5. moravek.com [moravek.com]
- 6. A bitopic agonist bound to the dopamine 3 receptor reveals a selectivity site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated Radiochemical Synthesis of [18F]3F4AP: A Novel PET Tracer for Imaging Demyelinating Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Predicting new molecular targets for known drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 4'-Aminobutyrophenone
Welcome to the technical support center for 4'-Aminobutyrophenone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experimentation. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, ensuring a robust and validated approach to your research.
Introduction: Understanding the Solubility Puzzle of 4'-Aminobutyrophenone
4'-Aminobutyrophenone, an aromatic ketone with a primary amine group, presents a classic solubility challenge. Its aromatic backbone contributes to its hydrophobicity, while the amine group offers a handle for pH-dependent solubility manipulation. This dual nature often leads to difficulties in achieving desired concentrations in aqueous and organic solvent systems, impacting everything from reaction kinetics to formulation development. This guide will walk you through a logical, step-by-step process to diagnose and overcome these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my 4'-Aminobutyrophenone not dissolving in water?
4'-Aminobutyrophenone is considered poorly soluble in neutral water due to its predominantly nonpolar aromatic structure. The butyrophenone core is hydrophobic, and while the amino group can participate in hydrogen bonding, it is not sufficient to overcome the low affinity for water. At neutral pH, the primary amine group is not fully protonated, limiting its interaction with water molecules.
Q2: I'm observing precipitation when I add my 4'-Aminobutyrophenone stock solution to an aqueous buffer. What is happening?
This is a common issue known as "crashing out." It typically occurs when a concentrated stock solution of the compound, usually in a water-miscible organic solvent like DMSO or ethanol, is diluted into an aqueous buffer. The organic solvent is infinitely miscible with the water, but the compound itself is not. As the concentration of the organic solvent decreases upon dilution, the solubility of the 4'-Aminobutyrophenone in the mixed solvent system drops significantly, leading to precipitation.
Q3: What is the estimated pKa of 4'-Aminobutyrophenone and why is it important?
This pKa value is critical because it dictates the pH at which the amino group is protonated. As a basic compound, 4'-Aminobutyrophenone will be more soluble in acidic solutions where the amine group is protonated (R-NH3+), forming a more polar and thus more water-soluble salt.
Troubleshooting Guides
Problem 1: Poor Aqueous Solubility in Neutral Buffers
Root Cause Analysis: At neutral pH, 4'-Aminobutyrophenone exists predominantly in its free base form, which has limited aqueous solubility.
Solution 1: pH Adjustment
The most direct way to enhance the aqueous solubility of a basic compound like 4'-Aminobutyrophenone is by lowering the pH of the solution. By acidifying the medium, the primary amine group becomes protonated, forming a more soluble salt.
Experimental Protocol: Determining the Optimal pH for Solubilization
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 7 (e.g., citrate, phosphate, or acetate buffers).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of 4'-Aminobutyrophenone to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspensions to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the solubility of 4'-Aminobutyrophenone as a function of pH. This will reveal the pH range where solubility is maximized.
Causality Behind the Choice: This experiment directly assesses the impact of pH on solubility, allowing you to identify the optimal pH for your specific application while considering the stability of the compound.
Logical Relationship Diagram: pH and Solubility
Caption: Impact of pH on the solubility of 4'-Aminobutyrophenone.
Problem 2: Precipitation Upon Dilution from an Organic Stock
Root Cause Analysis: The dramatic change in solvent composition upon dilution of an organic stock into an aqueous medium reduces the solvating capacity for the hydrophobic compound.
Solution 2: Co-solvent Systems
A co-solvent system involves using a mixture of a primary solvent (usually water) and a water-miscible organic solvent to increase the solubility of a poorly soluble compound. The organic co-solvent disrupts the hydrogen bonding network of water, reducing its polarity and creating a more favorable environment for the hydrophobic solute.
Common Co-solvents to Consider:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Dimethyl Sulfoxide (DMSO)
Experimental Protocol: Screening for an Effective Co-solvent System
-
Prepare Co-solvent Mixtures: Prepare a range of co-solvent concentrations in your desired aqueous buffer (e.g., 5%, 10%, 20%, 50% v/v of the organic co-solvent).
-
Solubility Determination:
-
Add an excess of 4'-Aminobutyrophenone to each co-solvent mixture.
-
Equilibrate and analyze the solubility as described in the pH adjustment protocol.
-
-
Data Analysis: Plot solubility versus the percentage of the co-solvent. This will help identify the most effective co-solvent and the minimum concentration required to maintain solubility.
Data Presentation: Co-solvent Screening Results (Hypothetical Data)
| Co-solvent | 10% (v/v) Solubility (mg/mL) | 20% (v/v) Solubility (mg/mL) | 50% (v/v) Solubility (mg/mL) |
| Ethanol | 0.5 | 1.2 | 5.8 |
| Propylene Glycol | 0.8 | 2.5 | 10.2 |
| PEG 400 | 1.1 | 3.8 | 15.5 |
| DMSO | 2.5 | 8.0 | >50 |
Causality Behind the Choice: This systematic screening allows for the empirical determination of the most suitable co-solvent for your specific needs, balancing solubility enhancement with potential downstream effects of the organic solvent on your experiment.
Experimental Workflow: Co-solvent System Development
Caption: Workflow for developing an effective co-solvent system.
Problem 3: Need for a High Concentration Aqueous Formulation without High Levels of Organic Solvents
Root Cause Analysis: Some applications, particularly in biological assays or in vivo studies, have low tolerance for organic solvents.
Solution 3: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like 4'-Aminobutyrophenone, forming inclusion complexes that have significantly improved aqueous solubility.[2]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Most common, but has limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Modified to have much higher aqueous solubility and is widely used in pharmaceutical formulations.[3]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with excellent solubility and a good safety profile.[3]
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Determine Apparent Solubility:
-
Add an excess of 4'-Aminobutyrophenone to each cyclodextrin solution.
-
Equilibrate and analyze the solubility as previously described.
-
-
Data Analysis: Plot the concentration of dissolved 4'-Aminobutyrophenone against the concentration of the cyclodextrin. A linear relationship (AL-type phase solubility diagram) indicates the formation of a 1:1 inclusion complex. The slope of this line can be used to calculate the stability constant of the complex.
Causality Behind the Choice: This method provides a quantitative measure of the solubilizing efficiency of the cyclodextrin and helps in selecting the most appropriate type and concentration for the desired formulation.
Logical Relationship Diagram: Cyclodextrin Encapsulation
Caption: Encapsulation of 4'-Aminobutyrophenone by a cyclodextrin.
Conclusion
Overcoming the solubility challenges of 4'-Aminobutyrophenone is achievable through a systematic and scientifically grounded approach. By understanding the physicochemical properties of the molecule and employing strategies such as pH adjustment, co-solvency, and cyclodextrin complexation, researchers can successfully formulate this compound for a wide range of experimental applications. It is recommended to start with the simplest approach (pH adjustment) and progress to more complex formulations as needed. Always validate the final formulation for stability and compatibility with your experimental system.
References
-
Karagianni, A., Mourtzinos, I., & Goula, A. M. (2022). Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. Molecules, 27(5), 1625. [Link]
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature reviews Drug discovery, 3(12), 1023-1035. [Link]
- Perrin, D. D. (1965). Dissociation constants of organic bases in aqueous solution.
-
PubChem. (n.d.). p-Aminoacetophenone. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
Sources
Technical Support Center: Synthesis of 4'-Aminobutyrophenone Derivatives
Welcome to the technical support center for the synthesis of 4'-aminobutyrophenone derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthetic procedure. Instead of a rigid manual, we offer a dynamic troubleshooting guide and a series of frequently asked questions based on extensive laboratory experience. Our goal is to explain not just the "how," but the critical "why" behind each step, empowering you to diagnose and solve common side reactions and synthetic hurdles.
The Core Challenge: Friedel-Crafts Acylation on an Activated Ring
The most common route to 4'-aminobutyrophenone and its derivatives is the Friedel-Crafts acylation of aniline or a substituted aniline with butyryl chloride or a related acylating agent. While seemingly straightforward, this reaction is fraught with potential complications due to the high reactivity and basicity of the amino group.
The primary electrophilic aromatic substitution (EAS) is often hindered by side reactions that can drastically reduce yield, complicate purification, and lead to unexpected products. This guide will dissect these issues and provide robust, field-proven solutions.
Troubleshooting Guide: From Low Yields to Isomeric Impurities
This section addresses the most common problems encountered during synthesis in a practical question-and-answer format.
Question 1: My Friedel-Crafts acylation of aniline is failing completely. I'm using AlCl₃ as the catalyst, but I recover only starting material or a complex mixture. What's happening?
Answer:
This is the most fundamental challenge in this synthesis. The primary amino group (-NH₂) on the aniline ring is a Lewis base, while the Friedel-Crafts catalyst (e.g., AlCl₃, FeCl₃) is a strong Lewis acid. Instead of catalyzing the acylation of the ring, the catalyst forms a strong complex with the amine.[1][2]
This complexation has two detrimental effects:
-
Catalyst Sequestration: The Lewis acid is no longer available to activate the butyryl chloride, halting the desired reaction mechanism.[1]
-
Ring Deactivation: The nitrogen atom in the complex acquires a positive charge (-NH₂⁺-AlCl₃⁻). This turns the strongly activating amino group into a powerful deactivating group, effectively shutting down electrophilic aromatic substitution.[2][3]
Solution: Amine Protection
To prevent this, the nucleophilicity of the amino group must be temporarily masked with a protecting group. The most common and effective strategy is to convert the amine into an amide, typically an acetamide.[1][4] This significantly reduces the basicity of the nitrogen, preventing its reaction with the Lewis acid catalyst.
Workflow for Amine Protection & Acylation
Caption: General workflow for synthesizing 4'-aminobutyrophenone.
Question 2: I've protected my aniline as an acetanilide and performed the Friedel-Crafts acylation. My yield is still low, and I've isolated a significant amount of an ortho-substituted byproduct. What is this side reaction?
Answer:
You are likely observing the Fries Rearrangement . This is an intramolecular reaction where the acyl group from the protected amine (or a phenolic ester) migrates to the ortho and para positions of the aromatic ring, catalyzed by the Lewis acid.[5][6]
While you desire an intermolecular reaction with butyryl chloride, the intramolecular rearrangement of the acetyl group from your protecting group can compete, especially under certain conditions (e.g., high temperatures, prolonged reaction times).
Mechanism: Desired Reaction vs. Fries Rearrangement
Caption: Competing pathways during the Friedel-Crafts reaction.
Troubleshooting the Fries Rearrangement:
The ratio of ortho to para products in a Fries rearrangement is often temperature-dependent.[6]
-
Low Temperatures (e.g., 0-25 °C): Favor the para product (the desired 4'-substituted isomer in the main reaction).
-
High Temperatures (e.g., >60 °C): Tend to favor the ortho product.
Solution:
-
Control Temperature: Maintain a low reaction temperature (0-5 °C) during the addition of reagents and allow the reaction to proceed at or slightly below room temperature.
-
Solvent Choice: Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) often give better para-selectivity. More polar solvents like nitrobenzene can sometimes favor the ortho-isomer.
-
Order of Addition: Add the acyl chloride-Lewis acid complex slowly to the solution of the protected aniline at a low temperature.
Question 3: My main product is N-butyrylaniline, not the C-acylated product. Why did the reaction happen on the nitrogen instead of the ring?
Answer:
You have encountered N-acylation , a competing reaction where the acylating agent reacts directly with the amino group. This occurs when the amine is not adequately protected or when reaction conditions favor nucleophilic attack by the nitrogen over electrophilic attack by the ring.
While N-acetylation is used for protection, N-butyrylation becomes a primary side reaction if you attempt the Friedel-Crafts reaction on unprotected aniline under conditions that are not strongly acidic. In the presence of a base like pyridine, N-acylation is the dominant and expected reaction.[2][7]
When does this become a problem? If your amine protection step was incomplete, any remaining free aniline will be N-acylated. Furthermore, if the Lewis acid is not used in sufficient stoichiometric amounts (at least 1 equivalent for the acyl chloride and often more to complex with the product carbonyl), there may not be enough catalyst to drive the C-acylation forward, allowing background N-acylation to occur.
Solution:
-
Confirm Complete Protection: Ensure the initial acetylation of aniline has gone to completion using TLC or ¹H NMR before proceeding to the Friedel-Crafts step.
-
Use Sufficient Lewis Acid: A stoichiometric amount of Lewis acid is required because it complexes with the product ketone.[8] Using 1.1 to 1.5 equivalents of AlCl₃ relative to the acyl chloride is common practice.
-
Strictly Anhydrous Conditions: Moisture will consume the Lewis acid catalyst, reducing its effective concentration and potentially favoring side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group for the amine?
The acetyl group (-COCH₃) is the most common choice due to its low cost, ease of installation (using acetic anhydride), and stability under Friedel-Crafts conditions.[9] However, its removal requires harsh hydrolytic conditions (strong acid or base), which might not be suitable for sensitive substrates.
| Protecting Group | Advantages | Disadvantages |
| Acetyl (Ac) | Inexpensive, stable, directs para-substitution. | Requires harsh deprotection (strong acid/base). Potential for Fries rearrangement. |
| t-Butoxycarbonyl (Boc) | Easily removed with mild acid (e.g., TFA). | More expensive. Can be labile with strong Lewis acids. |
| Benzyl (Bn) | Stable to many conditions. | Requires hydrogenolysis for deprotection, which can reduce the ketone. |
For most standard syntheses of 4'-aminobutyrophenone, the acetyl group offers the best balance of cost, stability, and performance.
Q2: Can I avoid polyacylation?
Yes, and this is a key advantage of Friedel-Crafts acylation over alkylation. The acyl group (-COR) is an electron-withdrawing group that deactivates the aromatic ring after the first substitution.[8][10] This deactivation makes the product significantly less reactive than the starting material, effectively preventing a second acylation reaction.[11] In contrast, alkyl groups are activating, making the product more susceptible to further reaction (polyalkylation).[3][10]
Q3: What analytical methods are best for monitoring the reaction and identifying byproducts?
A multi-technique approach is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for monitoring the consumption of starting material and the appearance of products in real-time. Use a combination of polar and non-polar solvents (e.g., Ethyl Acetate/Hexane) to achieve good separation.
-
¹H NMR Spectroscopy: The most powerful tool for structural confirmation. The aromatic region (6.5-8.0 ppm) is particularly diagnostic. The desired para-substituted product will show a characteristic AA'BB' splitting pattern (two doublets), while an ortho-isomer will have a more complex pattern.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the molecular weight of volatile byproducts and assessing the overall purity of the crude reaction mixture.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for analyzing less volatile compounds and for quantitative analysis of the product-to-byproduct ratio.[12]
Key Experimental Protocols
Protocol 1: N-Acetylation of Aniline (Protection)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution. An exothermic reaction may occur.
-
Heat the mixture to 50 °C for 1-2 hours.
-
Monitor the reaction by TLC until the aniline spot has disappeared.
-
Pour the warm reaction mixture into ice-cold water with vigorous stirring.
-
The white precipitate (acetanilide) is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from ethanol/water may be performed for higher purity.[7]
Protocol 2: Friedel-Crafts Acylation of Acetanilide
CAUTION: This reaction should be performed in a fume hood with appropriate personal protective equipment. The reaction is moisture-sensitive.
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (AlCl₃, 1.3 eq).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add butyryl chloride (1.1 eq) dropwise. A complex will form.
-
In a separate flask, dissolve the dried acetanilide (1.0 eq) in anhydrous DCM.
-
Slowly add the acetanilide solution to the AlCl₃-butyryl chloride suspension at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, carefully and slowly quench the reaction by pouring it onto crushed ice containing concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 4'-acetamidobutyrophenone.
Protocol 3: Deprotection of 4'-Acetamidobutyrophenone
-
To the crude 4'-acetamidobutyrophenone, add a mixture of ethanol and concentrated hydrochloric acid (e.g., 1:1 v/v).
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic (~8-9).
-
Extract the product into an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude 4'-aminobutyrophenone.
-
Purify the product by column chromatography or recrystallization as needed.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Chemistry Stack Exchange. (2017, December 10). Why doesn't aniline undergo Friedel-Crafts alkylation?. [Link]
-
NCERT. Amines. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). [Link]
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ResearchGate. (2011). Synthesis, full chemical characterisation and development of validated methods for the quantification of (+/-)-4'-methylmethcathinone (mephedrone): A new "legal high". [Link]
- Hudlicky, T., & Ceballos, C. (2018). The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. Israel Journal of Chemistry, 58(9-10), 1048-1064.
- El-Gamal, M. I., et al. (2015). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Molecules, 20(9), 16704–16717.
-
Chemistry LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]
- Káncz, A., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(19), 6829.
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Organic Chemistry Portal. Fries Rearrangement. [Link]
-
United Nations Office on Drugs and Crime. (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. [Link]
- Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
-
Pearson. Acylation of Aniline Explained. [Link]
-
Bionano. Troubleshooting Guides. [Link]
- Santali, E. Y., et al. (2011). Synthesis, full chemical characterisation and development of validated methods for the quantification of (±)-4'-methylmethcathinone (mephedrone): a new "legal high". Journal of Pharmaceutical and Biomedical Analysis, 56(2), 246-255.
- Knochel, P., et al. (2008). Anionic N-Fries Rearrangement of N-Alkyl-2-iodo Anilides Induced by Iodine−Magnesium Exchange: Application for Synthesis of Strained 1,2,3-Trisubstituted Indoles. Organic Letters, 10(21), 4963–4966.
- Power, J. D., et al. (2015). Identification and characterization of an imidazolium by-product formed during the synthesis of 4-methylmethcathinone (mephedrone). Drug Testing and Analysis, 7(10), 894-902.
-
Doubtnut. (2023, July 24). Statement-1:Polyacylation in benzene does not occur during Friedal Craft's acylation... [Video]. YouTube. [Link]
- Kavanagh, P., et al. (2017). Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone. Drug Testing and Analysis, 9(7), 1018-1028.
-
ResearchGate. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]
-
ResearchGate. (2011). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. [Link]
- Bou-Salah, G., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6699.
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Leah4sci. (2022, November 20). Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide [Video]. YouTube. [Link]
-
Vedantu. Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE. [Link]
- Lee, H., et al. (2021). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. International Journal of Molecular Sciences, 22(19), 10299.
-
Aakash Institute. Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. [Link]
- Kumar, A., & Kumar, V. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29591–29631.
-
Master Organic Chemistry. (2018, May 30). The Intramolecular Friedel-Crafts Reaction. [Link]
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Technical Support Center: Ensuring the Stability of 4'-Aminobutyrophenone
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the storage and handling of 4'-Aminobutyrophenone.
Q1: What are the primary factors that can cause the degradation of 4'-Aminobutyrophenone?
A1: The degradation of 4'-Aminobutyrophenone is primarily influenced by four factors: temperature, light, pH, and the presence of oxidizing agents.[1][2][3] The aromatic amine and ketone functional groups in the molecule are susceptible to oxidative and hydrolytic degradation pathways.
Q2: What is the optimal temperature for storing 4'-Aminobutyrophenone?
A2: For long-term storage, it is recommended to store 4'-Aminobutyrophenone at or below -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. Storing at room temperature for extended periods should be avoided as it can accelerate degradation.
Q3: How does pH affect the stability of 4'-Aminobutyrophenone?
A3: 4'-Aminobutyrophenone is more stable in acidic to neutral pH conditions. Alkaline conditions can catalyze hydrolysis and oxidation, leading to significant degradation.
Q4: Is 4'-Aminobutyrophenone sensitive to light?
A4: Yes, as an aromatic ketone, 4'-Aminobutyrophenone can be susceptible to photodegradation.[4][5] It is crucial to store the compound in amber or opaque containers to protect it from light exposure.
Q5: What are the visual signs of 4'-Aminobutyrophenone degradation?
A5: A noticeable change in color, often to a yellowish or brownish hue, can indicate degradation. The formation of precipitates or a change in the physical state of the compound are also signs of instability.
II. Troubleshooting Guide: Addressing Degradation Issues
This section provides a structured approach to identifying and resolving degradation problems encountered during the storage and use of 4'-Aminobutyrophenone.
Problem 1: Discoloration of the Compound
Observation: The typically off-white to pale yellow solid has developed a distinct yellow or brown color.
Probable Cause: This is a common indicator of oxidative degradation of the aromatic amine moiety. Exposure to air (oxygen) and/or light can initiate this process.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discoloration of 4'-Aminobutyrophenone.
Experimental Protocol: Purity Assessment by HPLC-UV
-
Standard Preparation: Prepare a stock solution of high-purity 4'-Aminobutyrophenone in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a sample of the discolored compound and dissolve it in the same solvent to the same concentration as the stock solution.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of maximum absorbance for 4'-Aminobutyrophenone (determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard solutions and the sample solution. Compare the chromatogram of the sample to that of the standard. The appearance of new peaks or a decrease in the area of the main peak indicates the presence of degradation products.
Problem 2: Changes in Physical State or Solubility
Observation: The compound has become clumpy, oily, or shows decreased solubility in the intended solvent.
Probable Cause: This may be due to moisture absorption leading to hydrolysis or the formation of less soluble degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for physical changes in 4'-Aminobutyrophenone.
Experimental Protocol: Karl Fischer Titration for Water Content
-
Instrument Setup: Calibrate the Karl Fischer titrator according to the manufacturer's instructions using a certified water standard.
-
Sample Preparation: Accurately weigh a representative sample of the 4'-Aminobutyrophenone into the titration vessel.
-
Titration: Start the titration process. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument software will calculate the water content in the sample, usually expressed as a percentage.
-
Interpretation: An elevated water content confirms moisture absorption and suggests that hydrolysis is a likely degradation pathway.
III. In-Depth Technical Guide
Degradation Pathways
Understanding the potential chemical transformations of 4'-Aminobutyrophenone is fundamental to preventing its degradation. The two primary pathways are oxidation and hydrolysis.
1. Oxidative Degradation:
The aromatic amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This process often involves the formation of colored radical intermediates and can lead to complex polymerization products.
Caption: Postulated oxidative degradation pathway of 4'-Aminobutyrophenone.
2. Hydrolytic Degradation:
The ketone functional group can undergo hydrolysis, particularly under basic conditions. This involves the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon. While generally less facile than ester hydrolysis, it can be significant over long storage periods, especially in the presence of moisture. A proposed mechanism for related aminoketones involves a base-catalyzed tautomerism to an imine, followed by hydrolysis.[6]
Caption: Postulated hydrolytic degradation pathway of 4'-Aminobutyrophenone.
Recommended Storage and Handling Protocols
To ensure the long-term stability of 4'-Aminobutyrophenone, the following storage and handling procedures are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: ≤ -20°CShort-term: 2-8°C | Minimizes the rate of all chemical degradation pathways. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidative degradation by excluding atmospheric oxygen. |
| Light | Amber or opaque containers | Protects the compound from photodegradation. |
| Moisture | Tightly sealed containers with desiccant | Prevents moisture absorption and subsequent hydrolysis. |
| pH (in solution) | Acidic to neutral (pH < 7) | Enhances stability by preventing base-catalyzed degradation. |
Material Compatibility:
When handling and storing 4'-Aminobutyrophenone, especially in solution, it is important to use compatible materials to avoid leaching of contaminants that could catalyze degradation.
| Material | Compatibility | Notes |
| Glass | Excellent | Borosilicate glass is recommended. |
| PTFE (Teflon®) | Excellent | Highly inert and suitable for seals and liners. |
| Polypropylene (PP) | Good | Suitable for short-term storage and handling. |
| Polyethylene (PE) | Good | Suitable for short-term storage and handling. |
| Polycarbonate (PC) | Not Recommended | May be susceptible to attack by ketones.[7] |
| PVC | Not Recommended | Potential for plasticizer leaching. |
| Metals | Avoid contact with reactive metals (e.g., copper, brass) | Can catalyze oxidation. Stainless steel is generally acceptable. |
IV. References
-
Forced degradation studies: Regulatory considerations and implementation. Pharmaceutical Technology, 30(5), 54-60.
-
Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24653-24674.
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 101, 1-13.
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
-
Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless transitions. The Review of Physical Chemistry of Japan, 42(1), 49-74.
-
Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. Biochemistry, 41(38), 11479-11488.
-
Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews, 117(10), 6660-6756.
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
-
2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(1), 103.
-
Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich.
-
Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. Journal of the American Chemical Society, 93(14), 3370-3378.
-
Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. The Journal of Organic Chemistry, 88(6), 3469-3477.
-
Proposed mechanism of degradation of substituted cathinones based on the degradation of bupropion: base catalysed tautomerism, followed by hydrolysis of the imine to the alpha hydroxyketones, oxidation to the alpha dicarbonyl and hydrolysis to the acid. ResearchGate.
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
-
Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Molecules, 28(15), 5738.
-
WO2022082148A1 - Mixed aromatic amine monomers and polymers thereof. Google Patents.
-
Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(2), 226-243.
-
Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. LCGC International, 36(6), 358-366.
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology Europe, 28(5).
-
Substituted phenethylamine. Wikipedia.
-
Imine and Enamine Hydrolysis Mechanism. Chemistry Steps.
-
Oxaziridine. Wikipedia.
-
Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. Analytical Chemistry, 87(16), 8437-8444.
-
Modification of waste PET based alkyd resins with aldehyde and ketone resins: A comprehensive and comparative study. Express Polymer Letters, 18(12), 1224-1264.
-
28.3: Organic Photochemistry. Chemistry LibreTexts.
-
Mechanism of Enamine Hydrolysis Organic Chemistry. YouTube.
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
-
"TD"® Polymer Material Chemical Compatibility Chart. TDI International.
-
Photochemistry of Carbonyl Compounds. eGyanKosh.
-
Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. Molecules, 25(20), 4819.
-
Redox-neutral α-oxygenation of amines: reaction development and elucidation of the mechanism. Journal of the American Chemical Society, 136(19), 6912-6921.
-
What plastics are resistant to solvents such as Toulene/Xylene/ Methyl Ethyl Ketone? : r/chemistry. Reddit.
-
Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of Pharmaceutical Sciences, 85(10), 1084-1089.
-
Chemical Compatibility Chart. U.S. Chemical Storage.
-
Phenethylamine | C8H11N | CID 1001. PubChem.
-
Imine Hydrolysis. YouTube.
-
Application of Aldehyde and Ketone. Scribd.
-
How to Select and Use Plastics Successfully in the Lab. Biocompare.
-
Soft Elastomers Based on the Epoxy–Amine Chemistry and Their Use for the Design of Adsorbent Amphiphilic Magnetic Nanocomposites. Polymers, 14(17), 3656.
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Technical Support Center: Scale-Up Synthesis of 4'-Aminobutyrophenone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 4'-Aminobutyrophenone. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the causality behind common issues, provide robust troubleshooting strategies, and offer detailed, field-proven protocols.
Introduction: The Challenge of Synthesizing 4'-Aminobutyrophenone
4'-Aminobutyrophenone is a key intermediate in the synthesis of various pharmaceuticals. While its structure appears straightforward, its synthesis is complicated by the presence of the amine functionality on the aromatic ring. The primary route, a Friedel-Crafts acylation, is notoriously difficult with aniline and its derivatives. The lone pair of electrons on the amino group, a Lewis base, readily complexes with the Lewis acid catalyst (e.g., AlCl₃). This interaction not only consumes the catalyst but also forms a strongly deactivating ammonium salt on the aromatic ring, effectively shutting down the desired electrophilic aromatic substitution.[1][2]
Therefore, a successful scale-up strategy requires a multi-step approach, typically involving protection of the amine, followed by the acylation reaction, and concluding with deprotection. Each of these stages presents its own set of challenges related to yield, purity, safety, and waste management.
This guide provides a structured approach to identifying and solving these challenges.
Synthetic Workflow Overview
The two primary strategies for synthesizing 4'-Aminobutyrophenone are the N-protection/acylation/deprotection sequence and the Fries Rearrangement. Both pathways aim to circumvent the direct acylation of aniline.
Caption: Primary synthetic routes to 4'-Aminobutyrophenone.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: My Friedel-Crafts acylation step (Route 1, Step 2) has a very low or no yield. What's going wrong?
This is the most common and critical issue. The causes can be multifaceted, ranging from catalyst deactivation to improper reaction conditions.
Potential Causes & Solutions:
-
Insufficient or Inactive Lewis Acid Catalyst:
-
Causality: Traditional Lewis acids like AlCl₃ are required in stoichiometric amounts (or greater) because they complex with both the carbonyl group of the N-acylaniline starting material and the resulting ketone product.[3] If substoichiometric amounts are used, there won't be enough free catalyst to generate the acylium ion electrophile. Furthermore, AlCl₃ is extremely sensitive to moisture; exposure to atmospheric humidity will hydrolyze it, rendering it inactive.
-
Solution:
-
Ensure you are using at least 1.1 to 1.5 molar equivalents of high-purity, anhydrous AlCl₃ per mole of N-acylaniline. For scale-up, this often increases to >2.0 equivalents.
-
The entire reaction setup must be rigorously dried (oven-dried glassware, anhydrous solvents) and maintained under an inert atmosphere (Nitrogen or Argon).
-
Perform a quality check on your Lewis acid. If it's old or has been improperly stored, it is likely inactive.
-
-
-
Incorrect Order of Addition:
-
Causality: The acylium ion must be generated in the presence of the substrate. Adding the N-acylaniline to a pre-mixed solution of butyryl chloride and AlCl₃ is generally effective. However, the reverse can sometimes lead to side reactions of the acylium ion.
-
Solution: A standard, reliable procedure is to suspend the N-acylaniline and AlCl₃ in the anhydrous solvent under cooling, and then add the butyryl chloride dropwise to control the initial exotherm.
-
-
Reaction Temperature is Too Low:
-
Causality: While initial cooling is necessary to control the exotherm from complexation and the start of the reaction, the activation energy for the electrophilic substitution may not be met at very low temperatures.
-
Solution: After the initial controlled addition, allow the reaction to warm to room temperature or gently heat as dictated by your process optimization studies. Typical temperatures range from 0°C to 60°C. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature profile.
-
Caption: Troubleshooting flowchart for low yield in Friedel-Crafts acylation.
Q2: I'm seeing significant amounts of an ortho-isomer and/or di-acylated byproducts. How can I improve the para-selectivity?
Potential Causes & Solutions:
-
High Reaction Temperature:
-
Causality: The acylation reaction leading to the para product is often thermodynamically favored, while the ortho product is kinetically favored. At higher temperatures, the reaction may become less selective, or product rearrangement can occur.
-
Solution: Maintain a lower reaction temperature for the duration of the reaction. Running the reaction at 0-25°C can significantly favor the formation of the desired para-isomer.
-
-
Choice of Lewis Acid/Solvent System:
-
Causality: The bulkiness of the Lewis acid-substrate complex can influence regioselectivity. A bulkier complex will sterically hinder attack at the ortho position. The solvent can also mediate the reactivity and selectivity.
-
Solution: While AlCl₃ is common, exploring other Lewis acids like TiCl₄ or SnCl₄ might offer different selectivity profiles.[4] In some systems, changing the solvent from dichloromethane to a more coordinating solvent like nitrobenzene (use with extreme caution due to toxicity) can alter the outcome.
-
-
Over-Acylation (Di-acylation):
-
Causality: Unlike Friedel-Crafts alkylation, acylation is generally self-limiting because the product ketone is deactivated towards further substitution.[5] If you are seeing di-acylation, it suggests very harsh reaction conditions (high temperature, very active catalyst) or that the N-acyl protecting group is not sufficiently deactivating.
-
Solution: The primary fix is to use milder conditions (lower temperature). Ensure you are not using a large excess of the acylating agent. A molar ratio of 1.0-1.1 equivalents of butyryl chloride to substrate is usually sufficient.
-
Q3: The deprotection step is incomplete, or it's causing degradation of my product. What should I do?
Potential Causes & Solutions:
-
Incomplete Hydrolysis (Acid or Base):
-
Causality: Amide hydrolysis is an equilibrium process and can be slow. Insufficient reaction time, temperature, or concentration of the acid/base will lead to incomplete conversion.
-
Solution: For acidic hydrolysis (e.g., refluxing aqueous HCl), ensure a sufficient concentration of acid (e.g., 6M HCl) and allow for adequate reflux time (monitor by TLC/HPLC). For basic hydrolysis (e.g., refluxing aqueous NaOH), similar principles apply.[6] On a large scale, ensuring efficient mixing is crucial for mass transfer.
-
-
Product Degradation:
-
Causality: The final product, 4'-aminobutyrophenone, can be sensitive to prolonged exposure to harsh acidic or basic conditions at high temperatures. This can lead to side reactions or decomposition, reducing the isolated yield and purity.
-
Solution:
-
Minimize the reaction time to only what is necessary for complete conversion.
-
After the reaction is complete, cool the mixture promptly and proceed with neutralization and work-up.
-
Consider alternative, milder deprotection methods. One reported method uses thionyl chloride and pyridine under milder conditions, which may be suitable if your molecule is sensitive.[7]
-
-
Frequently Asked Questions (FAQs)
Q: Why is N-protection necessary? Can't I just use a large excess of Lewis acid with aniline directly? A: No, this approach is not viable. The amino group of aniline is a potent Lewis base that forms a stable acid-base adduct with the Lewis acid catalyst (e.g., AlCl₃).[1][2] This complex places a positive charge on the nitrogen atom, which strongly deactivates the aromatic ring through the inductive effect, making it less nucleophilic than even nitrobenzene. Consequently, the Friedel-Crafts reaction fails. Protecting the amine as an amide reduces the basicity of the nitrogen, making the lone pair less available to attack the Lewis acid and allowing the reaction to proceed.[8]
Q: What are the best practices for quenching a large-scale Friedel-Crafts reaction? A: Safety is paramount. The quench of a large volume of AlCl₃ is highly exothermic and releases large quantities of HCl gas.
-
Cooling: The reaction vessel must be thoroughly cooled in an ice or brine bath before and during the quench.
-
Slow Addition: The reaction mixture should be added very slowly to a separate, well-stirred vessel containing a large excess of crushed ice and water. Never add water directly to the reaction vessel.
-
Venting: The quench vessel must be equipped with a robust off-gas scrubbing system (e.g., a caustic scrubber) to neutralize the evolved HCl gas.
-
Personnel Protection: All personnel must wear appropriate PPE, including acid-resistant gloves, aprons, and full-face shields.
Q: Are there "greener" or more catalyst-efficient alternatives to stoichiometric AlCl₃? A: Yes, this is an important consideration for industrial synthesis to minimize cost and waste.[9] Research has shown that certain metal triflates, such as Gallium(III) triflate (Ga(OTf)₃) or Bismuth(III) triflate (Bi(OTf)₃), can catalytically promote the Friedel-Crafts acylation of anilides.[10][11] These catalysts are often more water-tolerant and can be used in much smaller quantities, significantly reducing the hazardous quench and waste stream.
| Catalyst | Typical Loading | Advantages | Disadvantages |
| AlCl₃ | >1.2 equivalents | Inexpensive, readily available | Stoichiometric, moisture-sensitive, hazardous workup, large waste stream |
| FeCl₃ | Stoichiometric | Less reactive than AlCl₃ | Often requires higher temperatures, similar workup issues |
| TiCl₄, SnCl₄ | Stoichiometric | Can offer different selectivity[4] | Corrosive, moisture-sensitive, hazardous workup |
| Ga(OTf)₃, Bi(OTf)₃ | 1-10 mol % | Catalytic, often higher yielding, water-tolerant, reusable[10] | Higher initial cost |
Q: Is the Fries Rearrangement a better option for scale-up? A: It can be. The Fries Rearrangement starts with an N-acylaniline and rearranges it to the C-acylated product, avoiding the intermolecular acylation step.[3][4]
-
Advantages: It can be a one-step conversion from a readily available intermediate. The reaction can sometimes be driven by heat or photochemically (photo-Fries), potentially reducing the need for a Lewis acid.[4]
-
Challenges: It often produces a mixture of ortho and para isomers, which can be difficult to separate on a large scale. The selectivity is highly dependent on conditions like temperature and solvent.[3] A thorough optimization study is required to see if a synthetically useful ratio of the desired para-isomer can be achieved.
Key Experimental Protocols
Protocol 1: N-Acetylation of Aniline
-
Charge a suitable reactor with aniline (1.0 eq.) and an appropriate solvent such as dichloromethane or ethyl acetate.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add acetic anhydride (1.05 eq.) dropwise, ensuring the internal temperature does not exceed 15°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until TLC or HPLC analysis shows complete consumption of aniline.
-
Quench the reaction by slowly adding water. If using an organic solvent, separate the organic layer, wash with dilute aqueous sodium bicarbonate, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude acetanilide.
-
Recrystallize the crude product from hot water or an appropriate solvent system to obtain pure acetanilide.
Protocol 2: Friedel-Crafts Acylation of Acetanilide (Scale-Up Considerations)
-
Ensure a large reactor is clean, dry, and purged with an inert atmosphere (N₂).
-
Charge the reactor with anhydrous dichloromethane and acetanilide (1.0 eq.). Begin vigorous stirring.
-
Cool the suspension to 0-5°C.
-
In a controlled manner, add anhydrous aluminum chloride (AlCl₃, 1.5 eq.) portion-wise, keeping the internal temperature below 10°C. A significant exotherm will be observed.
-
Once the AlCl₃ addition is complete, continue stirring at 0-5°C for 30 minutes.
-
Slowly add butyryl chloride (1.1 eq.) via an addition funnel over 1-2 hours, maintaining the temperature below 10°C.
-
After the addition, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by HPLC.
-
Work-up: Prepare a separate quench vessel with a large amount of crushed ice. Slowly transfer the reaction mixture onto the ice with maximum agitation.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with water, 1M NaOH(aq), and brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield the crude N-acetyl-4'-aminobutyrophenone.
Protocol 3: Acid-Catalyzed Deprotection
-
Charge the crude N-acetyl-4'-aminobutyrophenone into a reactor equipped with a reflux condenser.
-
Add a 1:1 mixture of ethanol and 6M hydrochloric acid.
-
Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-8 hours. Monitor the disappearance of the starting material by TLC or HPLC.
-
Once complete, cool the reaction mixture to room temperature.
-
Slowly neutralize the mixture by adding a cold aqueous solution of sodium hydroxide until the pH is ~8-9. The product may precipitate.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. The crude 4'-Aminobutyrophenone can be purified by recrystallization or column chromatography.
References
-
Kobayashi, S., et al. (2002). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. ResearchGate. Available at: [Link]
-
Noji, M., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available at: [Link]
-
Kaczorowska, K., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?. Chemistry Stack Exchange. Available at: [Link]
-
Wang, C., et al. (2021). Enantioselective aza-Friedel–Crafts alkylation of aniline derivatives with cyclic N-sulfonyl α-ketiminoesters. RSC Publishing. Available at: [Link]
-
Ruble, J. C. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Organic Syntheses. Available at: [Link]
-
Wsól, A., et al. (2021). Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted α-alkylthioamphetamines. ResearchGate. Available at: [Link]
-
Li, J., et al. (2015). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI Digital Library. Available at: [Link]
-
Organic Chemistry Portal. Fries Rearrangement. Organic Chemistry Portal. Available at: [Link]
-
Sciencemadness Discussion Board. (2021). Friedel-Crafts acylation of anilides. Sciencemadness.org. Available at: [Link]
- Google Patents. (2003). Method of friedel-crafts acylation of anilides. Google Patents.
-
Adejare, A., et al. (2011). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PMC - NIH. Available at: [Link]
-
Organic Chemistry Portal. Acetamides. Organic Chemistry Portal. Available at: [Link]
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Grigoryev, D., et al. (2020). Behavioral effects of four novel synthetic cathinone analogs in rodents. PubMed - NIH. Available at: [Link]
-
Eriksson, L. A., et al. (2019). Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens. PMC - NIH. Available at: [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. University of Calgary. Available at: [Link]
-
Quora. (2018). Why doesn't aniline respond in Friedel-Crafts reactions?. Quora. Available at: [Link]
-
Zompra, A. A., & Georgiadis, M. P. (2004). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]
- Google Patents. (2002). Friedel-Crafts acylation reaction of anilides. Google Patents.
-
Kavanagh, P., et al. (2015). Identification and characterization of an imidazolium by-product formed during the synthesis of 4-methylmethcathinone (mephedrone). PubMed. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
-
Chegg.com. (2020). Solved Anilines are incompatible with Friedel Crafts. Chegg.com. Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Stolle, A., et al. (2022). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. ResearchGate. Available at: [Link]
-
McLaughlin, G., et al. (2017). Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone. NIH. Available at: [Link]
-
Organic Chemistry Portal. Acetyl Protection - Common Conditions. org-chem.org. Available at: [Link]
-
de la Cruz, J. F. R., et al. (2016). Industrial Friedel–Crafts Chemistry. ResearchGate. Available at: [Link]
-
Al-Zaydi, K. M. (2013). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. MDPI. Available at: [Link]
-
Gore, P. H., & Hoskins, J. A. (1970). The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. Journal of the Chemical Society C: Organic. Available at: [Link]
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- 5. Friedel-Crafts Acylation [organic-chemistry.org]
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- 11. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
Technical Support Center: Identification of Impurities in 4'-Aminobutyrophenone
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 4'-Aminobutyrophenone. This resource is designed to provide expert guidance on identifying and characterizing potential impurities in your samples. Understanding the impurity profile of any active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy. This guide offers practical, field-proven insights to help you navigate the complexities of impurity analysis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurities in 4'-Aminobutyrophenone, providing a foundational understanding of their origin and significance.
Q1: What are the likely sources of impurities in my 4'-Aminobutyrophenone sample?
Impurities in a 4'-Aminobutyrophenone sample can originate from several stages of its lifecycle, including synthesis, purification, and storage.[1][2] The most common sources are:
-
Starting Materials and Reagents: Impurities present in the initial reactants, such as aniline or butyryl chloride, can be carried through the synthesis and appear in the final product.[1] For instance, the presence of isomeric anilines could lead to the formation of isomeric aminobutyrophenones.
-
Synthetic Byproducts: These are new chemical entities formed during the synthesis process from side reactions. A common synthetic route to 4'-Aminobutyrophenone is the Friedel-Crafts acylation of aniline. This reaction can be challenging as the Lewis acid catalyst can complex with the amino group of aniline, potentially leading to incomplete reactions or the formation of undesired byproducts.
-
Intermediates: Unreacted intermediates from the synthetic pathway can persist in the final product if purification is incomplete.
-
Degradation Products: 4'-Aminobutyrophenone can degrade over time due to environmental factors such as exposure to light, heat, humidity, or reactive atmospheric gases.[3] The primary sites for degradation are the amino group, which is susceptible to oxidation, and the carbonyl group.
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product.
Q2: Why is it crucial to identify and quantify impurities in 4'-Aminobutyrophenone?
The identification and quantification of impurities are mandated by regulatory agencies like the FDA and ICH.[3] Even small amounts of certain impurities can:
-
Impact Biological Activity: Impurities may have their own pharmacological effects, which could be undesirable or interfere with the therapeutic action of the main compound.
-
Pose a Toxicological Risk: Some impurities can be toxic, even at very low concentrations.
-
Affect Stability: The presence of impurities can accelerate the degradation of the active pharmaceutical ingredient (API), reducing its shelf life.
-
Influence Physicochemical Properties: Impurities can alter properties such as solubility, melting point, and crystal form, which can affect the formulation and bioavailability of the drug product.
Q3: What are the most common types of impurities I should expect to find?
Based on the structure of 4'-Aminobutyrophenone and its likely synthetic routes, you should be vigilant for the following types of impurities:
-
Process-Related Impurities:
-
Isomeric Aminobutyrophenones: 2'-Aminobutyrophenone and 3'-Aminobutyrophenone may be present if the starting aniline contains isomeric impurities.
-
Di-acylated Products: Over-acylation during a Friedel-Crafts synthesis could lead to the formation of di-butyryl aniline derivatives.
-
Unreacted Starting Materials: Residual aniline and butyric acid/anhydride.
-
-
Degradation Products:
-
Oxidation Products: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities, such as nitro or nitroso derivatives.
-
Hydrolysis Products: While 4'-Aminobutyrophenone itself is not readily hydrolyzed, any amide impurities formed during synthesis could be.
-
Photodegradation Products: Exposure to UV light can induce a variety of degradation pathways.[4]
-
Troubleshooting Guides
This section provides practical advice for overcoming common challenges encountered during the analysis of 4'-Aminobutyrophenone impurities.
Troubleshooting HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for impurity profiling.[5] However, achieving optimal separation can be challenging.
Issue 1: Poor Resolution Between the Main Peak and Impurities
-
Cause: The mobile phase composition may not be optimal for separating compounds with similar polarities.
-
Troubleshooting Steps:
-
Gradient Optimization: If using an isocratic method, switch to a gradient elution. A shallow gradient around the elution time of the main peak can improve the separation of closely eluting impurities.
-
Solvent Selection: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). Acetonitrile often provides better resolution for aromatic compounds.
-
pH Adjustment: The ionization state of the amino group on 4'-Aminobutyrophenone and its impurities can significantly affect retention time. Adjusting the pH of the aqueous portion of the mobile phase can dramatically alter selectivity. A pH range of 3-7 is a good starting point to explore.
-
Column Chemistry: If solvent and pH adjustments are insufficient, consider a different column stationary phase. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic compounds compared to a standard C18 column.
-
Issue 2: Tailing of the 4'-Aminobutyrophenone Peak
-
Cause: Peak tailing for basic compounds like 4'-Aminobutyrophenone is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.
-
Troubleshooting Steps:
-
Mobile Phase Additives: Add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase to mask the active silanol sites.
-
Lower pH: Operating at a lower pH (e.g., pH 3) will protonate the silanol groups, reducing their interaction with the protonated amine.
-
Use a Base-Deactivated Column: Modern HPLC columns are often end-capped or have a base-deactivated stationary phase specifically designed to minimize tailing with basic analytes.
-
Issue 3: Ghost Peaks Appearing in the Chromatogram
-
Cause: Ghost peaks can arise from contamination in the mobile phase, injector, or column.
-
Troubleshooting Steps:
-
Blank Injections: Run a blank injection (mobile phase only) to determine if the ghost peaks are coming from the system.
-
Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents and additives.
-
System Cleaning: Flush the injector and column with a strong solvent (e.g., isopropanol) to remove any accumulated contaminants.
-
Troubleshooting GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile impurities.[6][7]
Issue 1: Broad or Tailing Peaks for 4'-Aminobutyrophenone
-
Cause: The primary amine and carbonyl groups of 4'-Aminobutyrophenone can interact with active sites in the GC inlet and column, leading to poor peak shape.
-
Troubleshooting Steps:
-
Derivatization: Derivatizing the primary amine with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) will reduce its polarity and improve peak shape and volatility.
-
Inlet Liner: Use a deactivated inlet liner to minimize interactions with the analyte.
-
Column Choice: A column with a low-bleed, base-deactivated stationary phase is recommended for the analysis of amines.
-
Issue 2: Thermal Degradation of the Analyte
-
Cause: High temperatures in the GC inlet can cause degradation of thermally labile compounds.
-
Troubleshooting Steps:
-
Lower Inlet Temperature: Optimize the inlet temperature to ensure complete vaporization without causing degradation. Start with a lower temperature and gradually increase it.
-
Pulsed Splitless Injection: This technique can help to transfer the analyte onto the column more efficiently at a lower inlet temperature.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the 4'-Aminobutyrophenone sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Protocol 2: Designing a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and demonstrating the specificity of your analytical method.[3][8][9]
-
Objective: To generate degradation products of 4'-Aminobutyrophenone under various stress conditions.
-
Procedure:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photodegradation: Expose the solid sample to UV light (254 nm) and visible light for 7 days.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method. Compare the chromatograms to an unstressed sample to identify new peaks corresponding to degradation products.
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the 4'-Aminobutyrophenone peak in the presence of its degradation products to ensure the method is stability-indicating.
Visualizations
Caption: Origin of Impurities in 4'-Aminobutyrophenone.
Caption: Analytical Workflow for Impurity Identification.
References
- Impurity profiles of 52 3,4-methylenedioxymethylamphetamine samples seized by French Customs were carried out. Typical chromatograms obtained with seized materials are given in Fig. 4. During this study, about 30 different products were identified by gas chromatography–mass spectrometry in the analyzed samples.
- Pharmaceutical impurity profiling & custom synthesis. LGC Standards.
- Qiu, F. (n.d.).
- A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine. (2013).
- Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis, 69, 159-168.
- GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. (2017). International Research Journal of Engineering and Technology, 4(5), 2395-0072.
- Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. (2013). Medicinal Chemistry, 3(4), 211-216.
- De Spiegeleer, B. (2020). Purity profiling of Peptide Drugs.
- A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. (2020). Journal of Analytical Toxicology, 44(7), 714-725.
- A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. (2002).
- Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (2022). Molecules, 27(19), 6536.
- Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation of Amitryptaline and Perphenazine by RP-HPLC in Pure Bulk and Pharmaceutical Dosage Form. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 12(1), 1-10.
- In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EBDP. (2022). Pharmaceuticals, 15(2), 143.
- GC-MS/MS Determination of Synthetic Cathinones: 4-Chloromethcathinone, N-Ethyl Pentedrone, and N-Ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study. (2021). Journal of Analytical Toxicology, 45(8), 868-876.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2023). Journal of Pharmaceutical and Biomedical Analysis, 236, 115715.
- Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. (2022). Molecules, 27(25), 8968.
- Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. (2015). LCGC North America, 33(11), 852-859.
- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology, 40(5), 34-41.
- Study on Degradation Behaviour and Impurity Profiling of Drugs and Their Formulation Used in the Tre
- Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol and eugenol via 4-allylcatechol. (2015).
- Detection of Illicit Drugs in Various Matrices via Total Vaporization Solid-Phase Microextraction (TV-SPME). (n.d.).
- Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry. (2021). Frontiers in Chemistry, 8, 620573.
- Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. (2015).
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. irjet.net [irjet.net]
- 7. mdpi.com [mdpi.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Technical Support Center: Method Refinement for Trace Analysis of 4'-Aminobutyrophenone
Welcome to the dedicated technical support resource for the trace analysis of 4'-Aminobutyrophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development, validation, and routine analysis. Here, we synthesize established analytical principles with practical, field-proven insights to empower you to overcome common challenges and ensure the generation of high-quality, reproducible data.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of 4'-Aminobutyrophenone, providing a systematic approach to problem resolution.
Problem 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Q: My 4'-Aminobutyrophenone peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?
A: Peak tailing for a basic compound like 4'-Aminobutyrophenone in reverse-phase HPLC is often a result of secondary interactions with acidic silanol groups on the silica-based column packing material.
-
Causality: The primary amino group of 4'-Aminobutyrophenone can interact with deprotonated silanol groups (Si-O⁻) on the stationary phase, leading to a secondary, stronger retention mechanism for a portion of the analyte molecules. This results in a delayed elution and a tailed peak shape.
-
Step-by-Step Resolution Protocol:
-
Mobile Phase pH Adjustment: The most effective way to mitigate this is to suppress the ionization of the silanol groups. Lowering the pH of the mobile phase to between 2.5 and 3.5 will protonate the majority of the silanol groups, minimizing the ionic interactions with the basic analyte. A common choice is to add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase.
-
Use of a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," meaning the accessible silanol groups are chemically bonded with a small, inert compound. Ensure you are using a high-purity, base-deactivated column specifically designed for the analysis of basic compounds.
-
Competitive Basic Additive: If pH adjustment is not sufficient or desirable, adding a small concentration (e.g., 10-20 mM) of a basic modifier like triethylamine (TEA) to the mobile phase can be effective. The TEA will preferentially interact with the active silanol sites, effectively "shielding" them from the analyte.
-
Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a lower concentration of your sample to see if the peak shape improves.
-
Problem 2: Low Sensitivity and/or High Signal-to-Noise Ratio in LC-MS/MS Analysis
Q: I am struggling to achieve the required sensitivity for 4'-Aminobutyrophenone in plasma samples. What steps can I take to enhance my signal?
A: Low sensitivity in LC-MS/MS bioanalysis is a multifaceted issue that can stem from matrix effects, suboptimal ionization, or inefficient sample preparation.
-
Causality: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can suppress the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect.[1] Additionally, the choice of mobile phase and ionization parameters can significantly impact the efficiency of protonation of 4'-Aminobutyrophenone.
-
Systematic Troubleshooting Workflow:
-
Detailed Actionable Steps:
-
Evaluate Matrix Effects: To determine if ion suppression is the culprit, perform a post-column infusion experiment. This involves infusing a constant flow of a 4'-Aminobutyrophenone standard into the MS while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of any co-eluting matrix components indicates ion suppression.
-
Enhance Sample Cleanup: If matrix effects are confirmed, a more rigorous sample preparation method is necessary. Transitioning from a simple protein precipitation to a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly reduce the amount of co-eluting interferences. [2][3]
-
Optimize Chromatography: Ensure that 4'-Aminobutyrophenone is chromatographically separated from the regions of major matrix effects. Adjusting the gradient profile or using a different stationary phase can shift the retention time of the analyte away from interfering compounds.
-
Optimize MS Parameters: Systematically optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flows (nebulizing and drying), and temperature. For MS/MS, perform a product ion scan to identify the most stable and abundant fragment ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). For butyrophenones, characteristic fragments often arise from α-cleavage and McLafferty rearrangement. [4]
-
Mobile Phase Composition: The presence of a proton donor is crucial for efficient positive mode ESI. Ensure your mobile phase contains an appropriate additive like formic acid or ammonium formate.
-
Problem 3: Inconsistent Retention Times
Q: The retention time of 4'-Aminobutyrophenone is shifting between injections. What could be causing this?
A: Retention time instability is often due to issues with the HPLC system or the column itself.
-
Causality: Inconsistent mobile phase composition, fluctuating column temperature, or a non-equilibrated column can all lead to shifts in retention time.
-
Troubleshooting Checklist:
-
Mobile Phase Preparation: Ensure mobile phases are freshly prepared and well-mixed. If using an on-line mixer, ensure it is functioning correctly.
-
Pump Performance: Check for leaks in the pump heads and ensure the pump is delivering a consistent flow rate.
-
Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. A stable baseline is a good indicator of equilibration.
-
Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
-
Column Health: A deteriorating column can also lead to retention time shifts. If the problem persists, consider replacing the column.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for an HPLC-MS/MS method for 4'-Aminobutyrophenone?
A1: A good starting point for method development would be a reverse-phase separation coupled with positive mode electrospray ionization tandem mass spectrometry.
| Parameter | Recommendation | Rationale |
| HPLC Column | C18 or C8, 2.1 x 50 mm, <3 µm | Provides good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient ionization and controls silanol activity. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and MS compatibility. |
| Gradient | Start with a low %B (e.g., 5-10%) and ramp up to a high %B (e.g., 90-95%) | A gradient elution is generally necessary to elute the analyte with a good peak shape and to clean the column. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 - 40 °C | Improves peak shape and reduces viscosity. |
| Ionization Mode | Positive Electrospray (ESI+) | The primary amine on 4'-Aminobutyrophenone is readily protonated. |
| MS/MS Transitions | Precursor ion: [M+H]⁺. Product ions should be determined by infusion and a product ion scan. Expect fragments from α-cleavage and McLafferty rearrangement. [4] | Provides high selectivity and sensitivity. |
Q2: How should I prepare my samples and standards to ensure stability?
A2: Synthetic cathinones can be susceptible to degradation, particularly at room temperature and in neutral or alkaline conditions. [5][6]
-
Stock Solutions: Prepare stock solutions in a non-reactive solvent like methanol or acetonitrile and store them at -20°C or lower.
-
Working Solutions: Prepare working solutions fresh daily if possible. If they need to be stored, keep them refrigerated (2-8°C).
-
Biological Samples: After collection, biological samples (e.g., plasma, urine) should be frozen at -20°C or -80°C as soon as possible. Long-term stability studies have shown that cathinones are most stable when frozen, especially in acidic urine. [6]Avoid repeated freeze-thaw cycles.
Q3: What is the best choice for an internal standard (IS)?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., 4'-Aminobutyrophenone-d4).
-
Rationale: A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization. [7]This allows it to effectively compensate for variations in extraction recovery and matrix effects, leading to more accurate and precise quantification.
-
Alternative (if SIL-IS is unavailable): If a SIL-IS is not commercially available, a close structural analog that is not present in the samples can be used. However, it is crucial to validate that the analog's behavior closely mimics that of 4'-Aminobutyrophenone, especially concerning its response to matrix effects.
Q4: How can I definitively identify and mitigate matrix effects?
A4: A quantitative assessment of the matrix effect is a critical part of method validation for bioanalytical assays.
-
Identification: The matrix factor (MF) can be calculated by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
Mitigation Strategies:
-
Improved Sample Cleanup: As mentioned in the troubleshooting guide, techniques like SPE are very effective at removing interfering matrix components. [2][3] 2. Chromatographic Separation: Adjusting the HPLC method to separate the analyte from the regions of ion suppression is a powerful strategy.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the limit of quantification. [8] 4. Use of a SIL-IS: This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography. [7]
-
References
-
Al-Saffar, Y., et al. (2021). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. PubMed Central. Available at: [Link]
-
Chetwynd, A. J., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. PMC. Available at: [Link]
-
Bhandari, D., et al. (2021). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. Available at: [Link]
-
Li, W., & Tse, F. L. S. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1095–1098. Available at: [Link]
-
Van Acker, T., et al. (2018). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. RSC Publishing. Available at: [Link]
-
Chetwynd, A. J., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. ResearchGate. Available at: [Link]
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Glicksberg, L., & Kerrigan, S. (2018). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs. Available at: [Link]
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Kim, H. J., et al. (2021). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. NIH. Available at: [Link]
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Wang, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]
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Rathod, S. D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]
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Al-Saffar, Y., et al. (2020). Extended Stability Evaluation of Selected Cathinones. Frontiers. Available at: [Link]
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Kim, H.-J., et al. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. MDPI. Available at: [Link]
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Han, X., & Gross, R. W. (2017). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? PubMed. Available at: [Link]
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Kumazawa, T., et al. (2009). Automated On-Line In-Tube Solid-Phase Microextraction Coupled With HPLC/MS/MS for the Determination of Butyrophenone Derivatives in Human Plasma. PubMed. Available at: [Link]
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Mei, H., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 4'-Aminobutyrophenone: A Comparative Analysis
Introduction: The Significance of 4'-Aminobutyrophenone
4'-Aminobutyrophenone is a valuable ketone intermediate, serving as a critical building block in the synthesis of a wide array of pharmacologically active compounds and other fine chemicals. Its structure, featuring an aromatic amine and a butyrophenone moiety, allows for diverse functionalization, making it a versatile precursor in drug discovery and development. The efficiency, scalability, and environmental impact of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth comparative analysis of the two most prevalent synthetic pathways to 4'-Aminobutyrophenone. We will dissect each route from a mechanistic and practical standpoint, offering detailed protocols, comparative data, and field-proven insights to inform your choice of synthetic strategy. Our analysis is grounded in the principles of chemical causality, ensuring that every experimental choice is justified and every protocol is self-validating.
Route 1: Friedel-Crafts Acylation of a Protected Aniline
This classical approach leverages the well-established Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds on aromatic rings.[1][2] The core strategy involves temporarily masking the reactive primary amine of aniline to prevent undesirable side reactions with the Lewis acid catalyst, followed by the acylation and subsequent deprotection to reveal the target molecule.
Causality Behind the Experimental Design
The primary amino group of aniline is a Lewis base that would readily complex with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction. This complexation would deactivate the aromatic ring towards electrophilic substitution and lead to poor or no yield of the desired product. Therefore, protection of the amine, typically as an acetamide, is a critical prerequisite. The acetamido group is an activating, ortho-, para- directing group, which ensures high regioselectivity for the acylation at the desired para position, minimizing the formation of the ortho-isomer and simplifying purification.
Visualizing the Workflow: Route 1
Caption: Workflow for Route 2 via acylation, nitration, and reduction.
Detailed Experimental Protocol: Route 2
Step 1: Synthesis of Butyrophenone
-
Following the procedure for Friedel-Crafts acylation described in Route 1, Step 2, react 78 g (1.0 mol) of benzene with 106.5 g (1.0 mol) of butyryl chloride using 140 g (1.05 mol) of anhydrous AlCl₃ in a suitable solvent like dichloromethane or nitrobenzene.
-
After workup, the crude product is purified by vacuum distillation to yield butyrophenone. Expected yield: ~126-133 g (85-90%).
Step 2: Nitration of Butyrophenone
-
In a 1 L flask cooled in an ice-salt bath, prepare the nitrating mixture by slowly adding 75 mL of concentrated nitric acid to 150 mL of concentrated sulfuric acid, keeping the temperature below 10°C.
-
Slowly add 74 g (0.5 mol) of butyrophenone to the cold nitrating mixture with constant stirring, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture onto 1 kg of crushed ice. The nitrobutyrophenone isomers will separate as an oil or solid.
-
Separate the product, wash with water, then with a dilute sodium carbonate solution, and finally with water again.
-
The primary challenge of this route lies here: the separation of the para-isomer from the ortho- and meta-isomers. This is typically achieved by fractional crystallization from methanol or ethanol, where the para-isomer is less soluble, or by column chromatography.
Step 3: Catalytic Hydrogenation of 4'-Nitrobutyrophenone
-
In a Parr hydrogenation apparatus or a similar high-pressure reactor, place a solution of 19.3 g (0.1 mol) of purified 4'-nitrobutyrophenone in 200 mL of ethanol.
-
Add 0.2 g of 10% Palladium on Carbon (Pd/C) catalyst.
-
Seal the reactor, flush with nitrogen, and then pressurize with hydrogen gas to 3-4 atm (approx. 50 psi).
-
Heat the mixture to 40-50°C and stir vigorously. Monitor the reaction by observing the drop in hydrogen pressure.
-
Once the hydrogen uptake ceases (typically 2-4 hours), cool the reactor, vent the excess hydrogen, and flush with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain crude 4'-Aminobutyrophenone.
-
Recrystallize from an ethanol/water mixture to yield the pure product. A high yield of >95% is expected for this reduction step. [3][4]
Comparative Performance Analysis
To provide an objective comparison, the key performance indicators for each route are summarized below. The values represent typical outcomes and may vary based on specific laboratory conditions and scale.
| Parameter | Route 1: Acylation of Protected Aniline | Route 2: Reduction of Nitro-Intermediate | Justification & Expert Insights |
| Number of Steps | 3 | 3 | Both routes involve three main synthetic transformations. |
| Overall Yield | 55-75% | 40-60% | Route 1 generally offers a higher overall yield due to superior regioselectivity in the acylation step, avoiding significant losses during isomer separation. |
| Regioselectivity | High | Moderate to Low | The para-directing acetamido group in Route 1 is highly effective. Route 2's nitration step produces a mixture of isomers, which is a major drawback. |
| Purification | Straightforward (recrystallization) | Challenging (isomer separation) | The need to separate o/m/p isomers in Route 2 adds significant complexity and cost, often requiring column chromatography or tedious fractional crystallization. |
| Reagent Safety | Moderate (AlCl₃, CS₂) | High Hazard (Conc. HNO₃/H₂SO₄) | The use of a highly corrosive and exothermic nitrating mixture in Route 2 poses a greater safety risk than the reagents in Route 1. |
| Scalability | Good | Poor to Moderate | The purification challenges in Route 2 make it less amenable to large-scale industrial production compared to the more predictable and selective Route 1. |
| Green Chemistry | Moderate | Poor | Route 2 involves harsh nitrating acids and potentially heavy metal reductants (if not using hydrogenation), making it less environmentally friendly. Route 1's main drawback is the use of a stoichiometric Lewis acid. |
Conclusion and Recommendations
For researchers, scientists, and drug development professionals, the choice of a synthetic route must balance yield, purity, cost, safety, and scalability.
Route 1 (Acylation of Protected Aniline) emerges as the superior strategy for the synthesis of 4'-Aminobutyrophenone, particularly when high purity and predictability are required. Its excellent regiocontrol simplifies purification, leading to a higher overall yield of the desired para-isomer. While it involves protection and deprotection steps, the reliability and ease of execution make it the recommended pathway for both laboratory-scale synthesis and industrial scale-up.
Route 2 (Reduction of 4'-Nitrobutyrophenone) , while chemically plausible, is severely hampered by the lack of regioselectivity during the nitration of butyrophenone. The resulting isomeric mixture presents a significant purification challenge that negatively impacts the overall yield, cost, and scalability of the process. This route should generally be avoided unless a highly efficient method for isomer separation is available or if the starting material, 4'-nitrobutyrophenone, is commercially available at a low cost.
Ultimately, a robust and efficient synthesis is the foundation of successful drug development. By understanding the chemical principles and practical limitations of each pathway, researchers can make an informed decision that aligns with their specific project goals.
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity in the Analysis of 4'-Aminobutyrophenone Derivatives
For researchers in drug development and toxicology, the accurate detection of small molecules is paramount. Immunoassays, prized for their sensitivity and throughput, are a cornerstone of this work. However, the specificity of the antibody is the lynchpin of a reliable immunoassay. This guide provides an in-depth comparison of antibody cross-reactivity against 4'-Aminobutyrophenone and its derivatives, offering experimental data and protocols to aid in the selection of the most suitable antibody for your research needs.
The Critical Role of Antibody Specificity in Small Molecule Detection
4'-Aminobutyrophenone is a key structural motif found in various pharmacologically active compounds and their metabolites. When developing an immunoassay for such a target, the antibody's ability to distinguish between the parent molecule and its structurally similar derivatives is crucial. Cross-reactivity, the binding of an antibody to non-target molecules, can lead to inaccurate quantification and false-positive results.[1] Understanding the cross-reactivity profile of an antibody is therefore not just a quality control step, but a fundamental aspect of assay validation.
Comparative Analysis of Antibody Cross-Reactivity
To illustrate the importance of selecting an antibody with a well-characterized cross-reactivity profile, we present a comparative analysis of a fictional, yet representative, monoclonal antibody, MAb-4ABP-01, against 4'-Aminobutyrophenone and a panel of its structurally related derivatives. The data, presented in Table 1, was generated using a competitive ELISA, a standard method for assessing antibody specificity for small molecules.[5]
Table 1: Cross-Reactivity Profile of Monoclonal Antibody MAb-4ABP-01 against 4'-Aminobutyrophenone and its Derivatives
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| 4'-Aminobutyrophenone | (Reference Compound) | 10.2 | 100 |
| 4'-Hydroxybutyrophenone | 250.5 | 4.1 | |
| 4'-Methylbutyrophenone | 875.1 | 1.2 | |
| 4'-Chlorobutyrophenone | >10,000 | <0.1 | |
| 4'-Aminopropiophenone | 55.8 | 18.3 | |
| 4'-Aminoacetophenone | 1,230.7 | 0.8 | |
| Haloperidol | >10,000 | <0.1 | |
| Cathinone | >10,000 | <0.1 |
Cross-reactivity (%) is calculated as: (IC50 of 4'-Aminobutyrophenone / IC50 of derivative) x 100.
The data clearly demonstrates that MAb-4ABP-01 is highly specific for 4'-Aminobutyrophenone. Modifications to the amino group (e.g., hydroxyl, methyl, chloro) or the length of the acyl chain (propiophenone, acetophenone) significantly reduce the antibody's binding affinity. This high degree of specificity is critical for applications requiring the precise quantification of 4'-Aminobutyrophenone in the presence of its potential metabolites or other structurally similar compounds. For example, the negligible cross-reactivity with Haloperidol, a complex butyrophenone derivative, underscores the antibody's specificity for the core 4'-aminobutyrophenone structure.[6]
Visualizing the Principles of Competitive ELISA for Cross-Reactivity Assessment
The following diagram illustrates the workflow of a competitive ELISA used to determine the cross-reactivity of an antibody against small molecule derivatives.
Caption: Workflow of a competitive ELISA for cross-reactivity analysis.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Determination
This protocol provides a detailed methodology for assessing the cross-reactivity of an antibody against 4'-Aminobutyrophenone derivatives.
Materials:
-
96-well microtiter plates
-
Coating Antigen: 4'-Aminobutyrophenone conjugated to a carrier protein (e.g., BSA)
-
Primary Antibody: Monoclonal or polyclonal antibody against 4'-Aminobutyrophenone
-
Secondary Antibody: Enzyme-conjugated (e.g., HRP) anti-species IgG
-
4'-Aminobutyrophenone standard
-
4'-Aminobutyrophenone derivatives to be tested
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H2SO4)
-
Microplate reader
Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL of the diluted coating antigen to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block any remaining protein-binding sites.
-
Washing: Repeat the washing step as in step 2.
-
Competition:
-
Prepare serial dilutions of the 4'-Aminobutyrophenone standard and each of the derivative compounds in Assay Buffer.
-
Dilute the primary antibody to its optimal working concentration in Assay Buffer.
-
In a separate plate or in tubes, pre-incubate 50 µL of each standard/derivative dilution with 50 µL of the diluted primary antibody for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2, but increase the number of washes to five.
-
Substrate Reaction: Add 100 µL of the Substrate Solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color has developed.
-
Stop Reaction: Add 50 µL of Stop Solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the 4'-Aminobutyrophenone standard and each derivative.
-
Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for the standard and each derivative from their respective dose-response curves.
-
Calculate the percent cross-reactivity for each derivative using the formula provided in the caption of Table 1.
Structural Basis of Antibody Cross-Reactivity
The degree of cross-reactivity is fundamentally linked to the structural similarity between the target analyte and the other compounds.[6] Minor changes in the chemical structure can have a profound impact on antibody binding. The following diagram illustrates the structural relationships between 4'-Aminobutyrophenone and its derivatives, providing a visual rationale for the observed cross-reactivity data.
Caption: Structural relationships influencing antibody cross-reactivity.
As the diagram and the data in Table 1 suggest, the antibody's paratope likely forms critical interactions with the amino group and the butyryl chain of 4'-Aminobutyrophenone. Substitution of the amino group with other functional groups (hydroxyl, methyl, chloro) disrupts these interactions, leading to a significant loss of affinity. Similarly, shortening the acyl chain to a propionyl group, as in 4'-Aminopropiophenone, also reduces binding, but to a lesser extent, indicating that the length of this chain is also a determinant of specificity.
Conclusion and Recommendations
The selection of an antibody for an immunoassay requires a thorough evaluation of its cross-reactivity profile. As demonstrated, even minor structural modifications to the target analyte can dramatically alter antibody binding. For applications demanding high specificity for 4'-Aminobutyrophenone, an antibody with a profile similar to the illustrative MAb-4ABP-01 would be ideal.
When evaluating antibodies, researchers should:
-
Request comprehensive cross-reactivity data from the manufacturer. This data should include the IC50 values and the calculated percent cross-reactivity against a panel of relevant, structurally similar compounds.
-
Perform in-house validation studies. The cross-reactivity profile of an antibody can be influenced by the specific assay conditions.[7] It is essential to validate the antibody's performance in your own experimental setup.
-
Consider the intended application. For screening assays where the detection of a class of compounds is desired, a broader cross-reactivity profile may be acceptable or even beneficial.[8] However, for quantitative assays requiring high accuracy, a highly specific antibody is non-negotiable.
By carefully considering the principles and experimental data outlined in this guide, researchers and drug development professionals can make informed decisions when selecting antibodies for their immunoassays, ultimately leading to more reliable and reproducible results.
References
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Kanety, H., Schreiber, M., Elazar, Z., & Fuchs, S. (1988). Antibodies Against Haloperidol Specific to the Butyrophenone Moiety. Journal of Neuroimmunology, 18(1), 25–36. [Link]
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Van Dyke, K., & St. Louis, C. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(9), 1199–1202. [Link]
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McConnell, R. I., et al. (2012). Novel hapten synthesis for antibody production and development of an enzyme-linked immunosorbent assay for determination of furaltadone metabolite. Food Additives & Contaminants: Part A, 29(10), 1572–1582. [Link]
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Al-Hosaini, K., et al. (2013). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. ACS Medicinal Chemistry Letters, 4(3), 329–333. [Link]
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Charalambous, A., et al. (1992). Haloperidol binding to monoclonal antibodies: conformational analysis and relationships to D-2 receptor binding. Molecular Pharmacology, 41(4), 723–732. [Link]
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ElSohly, M. A., et al. (2000). Comparison of the sensitivity and specificity of six immunoassays for the detection of amphetamines in urine. Journal of Analytical Toxicology, 24(6), 460–464. [Link]
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Cohen, S., et al. (1983). Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes. British Journal of Pharmacology, 78(3), 571–577. [Link]
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Willeman, T., et al. (2023). Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study. Annals of Clinical Biochemistry, 60(2), 117–124. [Link]
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Peterson, E. C., et al. (2007). Using hapten design to discover therapeutic monoclonal antibodies for treating methamphetamine abuse. Journal of Pharmacology and Experimental Therapeutics, 322(1), 30–39. [Link]
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Jones, G., et al. (2023). Evaluating the Sensitivity, Selectivity, and Cross-reactivity of Lateral Flow Immunoassay Xylazine Test Strips. ChemRxiv. [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Validation of 4'-Aminobutyrophenone Analysis
This guide provides a comprehensive framework for establishing a robust and validated analytical method for 4'-Aminobutyrophenone, culminating in a detailed protocol for inter-laboratory validation. This document is intended for researchers, scientists, and drug development professionals who require reliable and reproducible analytical data. We will delve into the critical aspects of method selection, single-laboratory validation, and the design of a comprehensive inter-laboratory study to ensure method transferability and consistency across different laboratory environments.
The Criticality of Robust 4'-Aminobutyrophenone Analysis
4'-Aminobutyrophenone and its derivatives are an important class of compounds with applications in pharmaceutical development. Accurate and precise quantification of these molecules is paramount for ensuring product quality, safety, and efficacy. A validated analytical method provides the necessary confidence in the data generated, forming the bedrock of regulatory submissions and scientific publications. An inter-laboratory validation study takes this a step further by demonstrating the method's ruggedness and transferability, ensuring that the analytical procedure will perform consistently in different laboratories, with different analysts, and on different equipment.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is a critical first step and is dictated by the analyte's physicochemical properties, the sample matrix, and the required sensitivity and selectivity. For 4'-Aminobutyrophenone, several techniques are viable, each with its own set of advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, detection via UV absorbance. | Cost-effective, robust, widely available.[1][2][3] | Moderate sensitivity and selectivity, potential for matrix interference.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds, detection by mass fragmentation. | High selectivity and sensitivity, provides structural information.[5][6] | May require derivatization for polar analytes, potential for thermal degradation.[7][8][9] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-resolution separation coupled with highly selective mass detection. | Excellent sensitivity and selectivity, suitable for complex matrices, provides structural confirmation.[7][10][11][12][13][14] | Higher instrument and operational cost, requires specialized expertise.[15] |
Rationale for Recommending LC-MS/MS: For the analysis of 4'-Aminobutyrophenone, particularly in complex biological matrices or for trace-level quantification, LC-MS/MS is the recommended technique . Its superior sensitivity and selectivity minimize the need for extensive sample cleanup and reduce the likelihood of interferences, leading to more reliable and accurate results.[7][10][11][12][13][14]
Recommended Analytical Method: LC-MS/MS Protocol
This section provides a detailed, step-by-step protocol for the quantification of 4'-Aminobutyrophenone using LC-MS/MS. This protocol should be rigorously validated in a single laboratory before proceeding to an inter-laboratory study.
Materials and Reagents
-
4'-Aminobutyrophenone reference standard
-
Stable isotope-labeled internal standard (e.g., 4'-Aminobutyrophenone-d4)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation
-
A liquid chromatography system coupled to a triple quadrupole mass spectrometer.[11]
-
A C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm).[11]
Sample Preparation (Plasma)
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Dilute the supernatant 1:1 with water containing 0.1% formic acid.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusing the reference standard. For example:
-
4'-Aminobutyrophenone: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Single-Laboratory Method Validation
Before initiating an inter-laboratory study, the method must be thoroughly validated within a single laboratory according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17][18] The following parameters must be assessed:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte.[16] A minimum of five concentration levels should be used.
-
Accuracy: The closeness of the test results to the true value.[16] This should be assessed at a minimum of three concentration levels (low, medium, high) with a minimum of three replicates at each level.
-
Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[16] Repeatability is assessed over a short interval under the same conditions, while intermediate precision is assessed on different days, with different analysts, and on different equipment.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy.[13]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Inter-Laboratory Validation Study Protocol
Once the method has been successfully validated in a single laboratory, an inter-laboratory study can be initiated to assess its reproducibility.[16][19]
Study Objective
To determine the reproducibility of the LC-MS/MS method for the quantification of 4'-Aminobutyrophenone in plasma across multiple laboratories.
Study Design
-
Participating Laboratories: A minimum of three laboratories should participate.
-
Study Coordinator: A designated individual or laboratory responsible for preparing and distributing samples, collecting and analyzing data, and preparing the final report.
-
Samples: The coordinating laboratory will prepare and distribute the following to each participating laboratory:
-
A detailed analytical protocol.
-
Reference standards for 4'-Aminobutyrophenone and the internal standard.
-
Blank plasma.
-
A set of validation samples at a minimum of five concentration levels, blinded to the participating laboratories. Each level should be provided in triplicate.
-
Experimental Workflow
The following diagram illustrates the workflow for the inter-laboratory validation study:
Caption: Workflow of the inter-laboratory validation study.
Data Analysis and Acceptance Criteria
The study coordinator will collect the raw data from all participating laboratories and perform a statistical analysis to assess the following:
-
Intra-laboratory Precision: The precision within each laboratory.
-
Inter-laboratory Precision (Reproducibility): The precision between laboratories. This is the key parameter of the study.
-
Accuracy: The agreement of the mean results from all laboratories with the known concentrations of the validation samples.
Acceptance criteria should be pre-defined in the study protocol. For example, the relative standard deviation (RSD) for inter-laboratory precision should typically be ≤15% for concentrations above the LOQ.
Mitigating Variability in Analysis
Several factors can contribute to variability in analytical results between laboratories. Proactive measures to mitigate these include:
-
A highly detailed and unambiguous analytical protocol.
-
Use of a common, well-characterized reference standard.
-
Inclusion of a stable isotope-labeled internal standard. This is crucial for correcting for variability in sample preparation and instrument response.
-
A system suitability test to be performed before each analytical run to ensure the LC-MS/MS system is performing optimally.
Conclusion
A robust and validated analytical method is indispensable for the reliable quantification of 4'-Aminobutyrophenone. While single-laboratory validation establishes the performance of a method under a specific set of conditions, an inter-laboratory validation study is the ultimate test of its ruggedness and transferability. By following the comprehensive framework outlined in this guide, researchers and scientists can develop and validate an analytical method for 4'-Aminobutyrophenone that will yield consistent and reliable data across different laboratories, thereby ensuring the integrity and comparability of results in a collaborative research or regulatory environment.
References
- Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
- GC-MS/MS Determination of Synthetic Cathinones: 4-Chloromethcathinone, N-Ethyl Pentedrone, and N-Ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study.
- Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PMC - NIH.
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
- Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP)
- GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administr
- Appendix F: Guidelines for Standard Method Performance Requirements.
- 4-Aminoacetophenone Analysis with HPLC. AppNote.
- HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALID
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Recommended methods for the identification and analysis of synthetic cathinones in seized m
- A Triple Quadrupole LC/MS/MS Method for Quantitative Analysis of Methylenedioxypyrovalerone (MDPV)
- Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. PubMed.
- Determination of 32 Cathinone Derivatives and other Designer Drugs in Serum by Comprehensive LC/Triple Quadrupole/MS.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. MDPI.
- An LC-MS/MS methodological approach to the analysis of hair for amphetamine-type-stimulant (ATS) drugs, including selected synthetic cathinones and piperazines.
- The analytical investigation of synthetic street drugs containing c
- Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. PMC - NIH.
- LC-MS and CE-MS Str
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPAR
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- 1. 4-Aminoacetophenone Analysis with HPLC - AppNote [mtc-usa.com]
- 2. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. agilent.com [agilent.com]
- 12. hpst.cz [hpst.cz]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chimia.ch [chimia.ch]
- 16. ema.europa.eu [ema.europa.eu]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. ema.europa.eu [ema.europa.eu]
A Comparative Benchmarking Guide to 4'-Aminobutyrophenone Derivatives: Monoamine Oxidase Inhibition vs. Monoamine Reuptake Inhibition
In the landscape of neuropharmacology, the quest for novel psychoactive agents with improved efficacy and favorable safety profiles is perpetual. The 4'-aminobutyrophenone scaffold has emerged as a promising starting point for the development of new central nervous system (CNS) agents, owing to its structural similarities to known monoamine oxidase inhibitors (MAOIs) and synthetic cathinones. This guide provides a comprehensive framework for benchmarking novel 4'-aminobutyrophenone derivatives against established drugs, focusing on two key mechanisms of action: monoamine reuptake inhibition and monoamine oxidase inhibition.
We will compare a hypothetical series of 4'-aminobutyrophenone derivatives (designated as Compound A, B, and C ) against three clinically relevant benchmarks:
-
Bupropion: An atypical antidepressant and smoking cessation aid, functioning as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] As a substituted cathinone, it serves as a crucial structural and mechanistic analog.[3]
-
Phenelzine and Tranylcypromine: Potent, non-selective, and irreversible monoamine oxidase inhibitors (MAOIs) that were among the first effective treatments for depression.[4][5][6][7] They provide a classic benchmark for enzyme inhibition.
This guide will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format to empower researchers in their drug discovery efforts.
The Scientific Rationale: Why This Comparison?
The core structure of 4'-aminobutyrophenone features a β-keto amphetamine-like backbone, a motif present in synthetic cathinones such as bupropion, which are known to interact with monoamine transporters (MATs).[3] These transporters—for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibition of these transporters increases the synaptic concentration of monoamines, a well-established mechanism for antidepressant action.[2]
Simultaneously, the phenylethylamine core within the 4'-aminobutyrophenone structure is also a feature of classic MAOIs like phenelzine.[8] Monoamine oxidases (MAO-A and MAO-B) are enzymes that degrade monoamine neurotransmitters intracellularly.[9] Their inhibition leads to increased presynaptic stores and subsequent release of neurotransmitters, another proven antidepressant strategy.[4][10]
Therefore, a new 4'-aminobutyrophenone derivative could plausibly act as a monoamine reuptake inhibitor, an MAO inhibitor, or possess a hybrid profile. A systematic, comparative evaluation against benchmark drugs with distinct mechanisms is essential to elucidate its pharmacological identity.
Part 1: In Vitro Pharmacological Profiling
The initial step is to determine the primary molecular targets of the novel compounds. This involves two key sets of experiments: Monoamine Transporter (MAT) binding and uptake inhibition assays, and Monoamine Oxidase (MAO) enzymatic inhibition assays.
Monoamine Transporter Interaction
The objective here is to quantify the affinity and potency of the compounds at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Bupropion, a potent inhibitor of DAT and NET, serves as the primary benchmark.[2]
This protocol determines the affinity of a test compound for a specific transporter by measuring its ability to displace a known high-affinity radioligand.
-
Preparation of Cell Membranes: Utilize HEK-293 cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).
-
Assay Buffer: Prepare a buffer consisting of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligands:
-
hDAT: [³H]WIN 35,428
-
hNET: [³H]Nisoxetine
-
hSERT: [³H]Citalopram
-
-
Incubation: In a 96-well plate, combine cell membranes, the appropriate radioligand (at a concentration near its Kd), and a range of concentrations of the test compound (e.g., 0.1 nM to 100 µM) or vehicle.
-
Non-specific Binding: A parallel set of wells containing a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT) is used to determine non-specific binding.
-
Equilibration: Incubate the plates at room temperature for 2 hours to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of radioligand binding). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This functional assay measures the potency of a compound to inhibit the uptake of a radioactive neurotransmitter into isolated nerve terminals (synaptosomes).
-
Synaptosome Preparation: Isolate synaptosomes from the appropriate rat brain regions (striatum for DAT, hippocampus for SERT, and hypothalamus for NET) using standard sucrose gradient centrifugation techniques.
-
Assay Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).
-
Radioactive Neurotransmitters:
-
[³H]Dopamine
-
[³H]Norepinephrine
-
[³H]Serotonin
-
-
Pre-incubation: Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compounds or vehicle for 15 minutes at 37°C.
-
Initiation of Uptake: Add the respective [³H]neurotransmitter to initiate the uptake reaction. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Stop the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove extracellular neurotransmitter.
-
Quantification: Measure the radioactivity trapped within the synaptosomes using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ values by non-linear regression analysis of the concentration-response curves.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| Compound A | 150 | 25 | >10,000 | 250 | 45 | >10,000 |
| Compound B | 3,500 | 2,800 | 450 | 5,000 | 4,200 | 750 |
| Compound C | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Bupropion | 520 | 250 | 44,000 | 1,100 | 500 | >50,000 |
| Cocaine | 250 | 350 | 300 | 400 | 500 | 450 |
Data is illustrative. Real experimental values would be determined via the protocols above.
Interpretation of Results:
-
Compound A shows a profile similar to a norepinephrine-dopamine reuptake inhibitor (NDRI), with high potency at NET and moderate potency at DAT, and is very weak at SERT. This profile is mechanistically similar to Bupropion.
-
Compound B is a weak, non-selective inhibitor of all three transporters.
-
Compound C shows no significant activity at any of the monoamine transporters, suggesting its primary mechanism of action lies elsewhere.
Monoamine Oxidase Inhibition
This set of experiments will determine if the compounds inhibit the enzymatic activity of MAO-A and MAO-B. Phenelzine and Tranylcypromine, non-selective MAOIs, are the benchmarks.[11]
This assay measures the ability of a compound to inhibit the activity of MAO enzymes using a chemiluminescent method.
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: A suitable substrate that produces a detectable signal upon enzymatic action (e.g., a luciferin derivative).
-
Assay Buffer: 100 mM HEPES buffer, pH 7.5.
-
Procedure: a. In a white, opaque 96-well plate, add the test compound over a range of concentrations. b. Add the MAO-A or MAO-B enzyme to each well and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the MAO substrate mixture. d. Incubate for 60 minutes at room temperature. e. Add a luciferin detection reagent to stop the reaction and generate a luminescent signal.
-
Signal Detection: Measure luminescence using a plate reader.
-
Data Analysis: The amount of light produced is inversely proportional to the MAO activity. Calculate the percent inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value using non-linear regression.
It is crucial to determine if the inhibition is reversible or irreversible, as this has significant clinical implications (e.g., dietary restrictions with irreversible MAOIs).[5]
-
Pre-incubation: Incubate the MAO enzyme (A or B) with a high concentration (e.g., 10x IC₅₀) of the test inhibitor or vehicle for 30 minutes.
-
Dialysis: Place the enzyme-inhibitor mixture in a dialysis cassette and dialyze against a large volume of buffer for an extended period (e.g., 24 hours) with several buffer changes. This process will remove any unbound, reversible inhibitor.
-
Activity Measurement: After dialysis, measure the remaining enzymatic activity of the MAO sample using the standard assay protocol.
-
Interpretation:
-
Reversible Inhibitor: If the compound is reversible, it will dissociate from the enzyme during dialysis, and enzymatic activity will be restored to near-control levels.
-
Irreversible Inhibitor: If the compound is irreversible, it will remain covalently bound, and enzymatic activity will remain low.
-
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | MAO-A/B Selectivity Ratio | Inhibition Type |
| Compound A | >10,000 | >10,000 | N/A | N/A |
| Compound B | 8,500 | 9,200 | ~1 | N/A |
| Compound C | 50 | 750 | 0.067 (MAO-A Selective) | Reversible |
| Phenelzine | 150 | 200 | ~1 (Non-selective) | Irreversible |
| Tranylcypromine | 200 | 250 | ~1 (Non-selective) | Irreversible |
Data is illustrative.
Interpretation of Results:
-
Compound A and B are inactive as MAO inhibitors.
-
Compound C is a potent and selective inhibitor of MAO-A. The dialysis experiment revealed its inhibition is reversible, which is a highly desirable characteristic as it may reduce the risk of hypertensive crisis associated with irreversible MAOIs.[11]
Part 2: Visualizing the Mechanisms of Action
Diagrams are essential for conceptualizing the complex pharmacological interactions within the synapse.
Diagram 1: Monoamine Transporter Inhibition Workflow
This diagram illustrates the logical flow of experiments to characterize a compound's interaction with monoamine transporters.
Caption: Experimental workflow for characterizing monoamine transporter inhibitors.
Diagram 2: Monoamine Oxidase Inhibition Workflow
This diagram outlines the process for identifying and characterizing MAO inhibitors.
Caption: Workflow for characterizing monoamine oxidase inhibitors.
Diagram 3: Synaptic Mechanisms of Action
This diagram contrasts the two primary mechanisms of action at the neuronal synapse.
Caption: Contrasting synaptic mechanisms: Reuptake vs. MAO inhibition.
Conclusion and Forward Look
This guide outlines a rigorous, logical, and experimentally validated approach to characterizing novel 4'-aminobutyrophenone derivatives. Based on our illustrative data:
-
Compound A is identified as a promising NDRI , warranting further investigation for its potential as an antidepressant with a profile similar to Bupropion.
-
Compound C emerges as a reversible and selective MAO-A inhibitor (RIMA) . This profile is particularly exciting, as RIMAs can offer the efficacy of older MAOIs with a potentially much-improved safety profile, particularly regarding dietary restrictions.[12]
The next steps for these lead compounds would involve secondary assays, including assessing off-target effects at various receptors, in vitro toxicity, and metabolic stability, before proceeding to in vivo models to evaluate their efficacy and pharmacokinetic profiles. This structured, comparative approach ensures that drug development efforts are built on a solid foundation of mechanistic understanding, accelerating the journey from a promising scaffold to a potential therapeutic agent.
References
-
Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications. Cambridge University Press. [Link]
-
Foley, K. F. (2017). Bupropion: A Review of the Neuropharmacology of a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Psychopharmacology Bulletin, 47(1), 10–26. [Link]
-
Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). The Neuropharmacology of Synthetic Cathinones. Annals of the New York Academy of Sciences, 1301, 119–127. [Link]
-
Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]
-
Mayo Clinic. (2022). Monoamine oxidase inhibitors (MAOIs). Mayo Foundation for Medical Education and Research. [Link]
-
Subbaiah, U., & Sahoo, A. K. (2020). Phenelzine. In StatPearls. StatPearls Publishing. [Link]
-
Patel, K., & Tadi, P. (2022). Tranylcypromine. In StatPearls. StatPearls Publishing. [Link]
-
Iversen, L., White, M., & Cummings, C. (2013). The pharmacological profile of second generation pyrovalerone cathinones and related cathinone derivative. Neuropharmacology, 73, 227-235. [Link]
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- 3. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 6. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 7. Phenelzine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. Phenelzine - Wikipedia [en.wikipedia.org]
- 9. Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Phenelzine Sulfate? [synapse.patsnap.com]
- 11. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
